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  • Product: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
  • CAS: 1040683-43-9

Core Science & Biosynthesis

Foundational

Structural Dynamics and Proteomic Applications of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: A Technical Guide

Executive Summary & Core Rationale As a Senior Application Scientist specializing in mass spectrometry and chemical proteomics, I frequently encounter the analytical bottleneck of probing highly lipophilic protein domain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As a Senior Application Scientist specializing in mass spectrometry and chemical proteomics, I frequently encounter the analytical bottleneck of probing highly lipophilic protein domains. The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C21H29NO2) represents a highly specialized, structurally unique secondary amine utilized as a chemical probe and reference standard in advanced proteomics [1].

Unlike standard hydrophilic tags, this molecule features a dual-aromatic, highly branched aliphatic topology that mimics the physicochemical behavior of endogenous lipids and sterols. This guide deconstructs its structural properties and provides field-proven, self-validating protocols for integrating this compound into liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows and membrane-partitioning assays.

Physicochemical Profiling & Structural Dynamics

To effectively utilize any chemical probe, one must first understand the causality between its molecular structure and its physical behavior in assay buffers.

The molecule consists of three distinct functional zones:

  • The 2-Isopropoxyaniline Core: The ortho-isopropoxy group provides steric hindrance around the secondary amine, modulating its nucleophilicity and lowering its pKa.

  • The Propyl Linker: A flexible aliphatic bridge that allows the molecule to adopt multiple conformations when binding to hydrophobic protein pockets.

  • The 4-Isopropylphenoxy Tail: A bulky, highly lipophilic moiety that drives spontaneous insertion into lipid bilayers and hydrophobic binding sites.

Because the secondary aniline nitrogen has a predicted pKa of ~5.5, the molecule remains largely unprotonated (neutral) at physiological pH (7.4), maximizing its membrane permeability. However, in the acidic conditions of an LC-MS/MS mobile phase (pH ~2.7), it becomes fully protonated, allowing for highly sensitive detection in Positive Electrospray Ionization (ESI+) mode [2].

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C21H29NO2High carbon-to-heteroatom ratio dictates extreme hydrophobicity.
Molecular Weight 327.46 g/mol Falls within the optimal mass range for small-molecule MRM transitions.
Predicted LogP ~5.2 - 5.8Requires strong organic solvents (e.g., Isopropanol/Acetonitrile) for complete solubilization.
Predicted pKa ~5.5 (Secondary Amine)Requires acidic mobile phase (0.1% Formic Acid) for optimal LC peak shape and ESI+ ionization.
H-Bond Donors 1 (N-H)Limited hydrogen bonding; interactions are primarily driven by Van der Waals forces.
H-Bond Acceptors 3 (N, O, O)Can act as a weak acceptor in the active sites of target proteins.

Mechanistic Utility in Proteomics & Target Engagement

In chemical proteomics, aniline derivatives are frequently utilized to capture and profile protein modifications or to act as affinity probes for hydrophobic targets [3]. The extreme lipophilicity of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline allows it to partition into lipid rafts and interact with transmembrane domains that are typically inaccessible to standard aqueous probes.

When designing a target engagement assay, the workflow must account for the molecule's insolubility in water. The diagram below illustrates a self-validating workflow for utilizing this compound in a native proteome extract.

G A 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Hydrophobic Probe) C Probe-Protein Incubation (Target Engagement) A->C Spiked at 10 µM in DMSO B Membrane Protein Extract (Native Proteome) B->C Solubilized in mild detergent D Affinity Enrichment / Precipitation C->D Isolate hydrophobic complexes E On-Bead Trypsin Digestion D->E Cleave accessible domains F Reversed-Phase LC (C18) Gradient Elution E->F Extract peptides & probe G High-Resolution MS/MS (ESI+ Mode) F->G Separate by hydrophobicity H Bioinformatic Analysis (Protein Identification) G->H Spectral matching

Workflow for target engagement and LC-MS/MS proteomics using the hydrophobic aniline probe.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must include internal checks. The following methodologies detail the extraction and quantification of this compound from complex biological matrices.

Protocol 1: LC-MS/MS Quantification & Stability Assessment

Causality Focus: Standard protein precipitation (e.g., 3:1 Methanol:Plasma) often fails for molecules with a LogP > 5, as the compound remains bound to precipitated hydrophobic proteins. We utilize a modified Bligh-Dyer liquid-liquid extraction to ensure complete dissociation.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the proteomic matrix (e.g., cell lysate) into a low-bind microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (if unavailable, use a structurally similar diaryl-amine).

  • Biphasic Extraction: Add 300 µL of Chloroform:Methanol (2:1 v/v). Causality: The chloroform disrupts strong hydrophobic interactions between the 4-isopropylphenoxy tail and lipidic proteins, driving the compound into the organic phase.

  • Phase Separation: Vortex for 5 minutes, then add 100 µL of HPLC-grade water. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully extract the lower organic (chloroform) layer. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (see Table 2). Critical Step: Do not reconstitute in 100% aqueous buffer; the compound will precipitate. Use at least 50% Acetonitrile.

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Causality: The C18 stationary phase provides the necessary hydrophobic retention, while the 0.1% formic acid in the mobile phase ensures the secondary amine is protonated for maximum ESI+ sensitivity.

Protocol 2: Liposome Partitioning Assay (Target Engagement Proxy)

Causality Focus: To mimic physiological binding without the confounding variables of a full cell lysate, we use synthetic liposomes.

  • Liposome Preparation: Hydrate a lipid film (e.g., DOPC/Cholesterol 70:30) in PBS (pH 7.4) to a final lipid concentration of 1 mM. Extrude through a 100 nm polycarbonate membrane.

  • Incubation: Add 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (final concentration 5 µM, max 1% DMSO) to the liposome suspension. Incubate at 37°C for 1 hour to reach thermodynamic equilibrium.

  • Separation: Subject the mixture to ultracentrifugation (100,000 x g for 45 mins). The liposomes (with partitioned compound) will pellet, leaving the unbound compound in the supernatant.

  • Quantification: Lyse the pellet with 1% Triton X-100 and quantify both fractions using Protocol 1 to determine the partition coefficient (Kp).

Quantitative Data Presentation

The following table summarizes the optimized LC-MS/MS parameters required to validate the presence and concentration of the compound in proteomic workflows.

Table 2: LC-MS/MS MRM Transitions and Chromatographic Parameters
ParameterOptimized ValueRationale
Analytical Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)High resolution required to separate the compound from endogenous lipids [2].
Mobile Phase A Water + 0.1% Formic AcidProvides protons to ionize the secondary aniline nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong elutropic strength needed to elute the highly lipophilic molecule.
Precursor Ion (Q1) m/z 328.2 [M+H]+The exact mass of the protonated molecule.
Primary Product Ion (Q3) m/z 134.1Corresponds to the cleavage of the 2-isopropoxyaniline fragment.
Secondary Product Ion (Q3) m/z 177.1Corresponds to the 4-isopropylphenoxy fragment (used for qualifier ratio).
Collision Energy (CE) 25 eV (Primary) / 35 eV (Secondary)Optimized to yield a 3:1 ratio between quantifier and qualifier ions.
Expected Retention Time ~4.8 minutes (on a 6-min gradient)Late elution confirms the high hydrophobicity of the compound.

Conclusion & Future Perspectives

The integration of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline into modern proteomics requires a deep understanding of its physicochemical constraints. By leveraging its high LogP and pH-dependent ionization, researchers can utilize this compound as a powerful tool for probing hydrophobic protein domains and validating lipid-extraction efficiencies in MS workflows. Adhering to the biphasic extraction and tailored LC-MS/MS protocols outlined above ensures robust, reproducible, and self-validating analytical results.

References

  • PLOS One. "Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry." PLOS One Journal. Available at:[Link]

  • ACS Central Science. "Quantitative Profiling of Protein Carbonylations in Ferroptosis by an Aniline-Derived Probe." American Chemical Society. Available at:[Link]

Exploratory

Elucidating the In Vitro Mechanism of Action of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: A Technical Guide for Deorphanization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Proteomics Research Probe / Aryloxypropylamine Derivative (Molecular Formula: C21H29NO2) Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Proteomics Research Probe / Aryloxypropylamine Derivative (Molecular Formula: C21H29NO2)

Executive Summary & Pharmacophore Rationale

The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a highly lipophilic small molecule primarily utilized in specialized proteomics research[1]. Unlike established clinical therapeutics, this compound is an "orphan" probe—meaning its definitive biological target remains unmapped in canonical literature. However, as a Senior Application Scientist, we do not evaluate compounds in a vacuum.

By analyzing its structural core—an aryloxypropylamine chain linked to an ortho-isopropoxy aniline—we can predict its biological behavior. The phenoxypropylamine scaffold is a privileged pharmacophore in medicinal chemistry, frequently documented as a multitarget-directed ligand (MTDL) for monoamine G-protein coupled receptors (GPCRs) such as the 5-HT6 and 5-HT2A receptors, Dopamine D4 receptors, and even specific enzymes like Myeloperoxidase (MPO)[2][3][4].

To transition this compound from a structural curiosity to a validated biological tool, we must deploy a rigorous, self-validating in vitro workflow. This whitepaper outlines the exact experimental architecture required to deorphanize this compound, determine its binding kinetics, and validate its downstream mechanism of action (MoA).

The Self-Validating Experimental Architecture

To prevent false positives driven by the compound's high lipophilicity (which can cause non-specific membrane accumulation), our workflow is divided into three orthogonal phases. Each phase validates the previous one, ensuring scientific integrity.

Workflow Step1 Phase 1: Biophysical Binding (SPR & Radioligand) Step2 Phase 2: Functional Signaling (HTRF cAMP & Ca2+ Flux) Step1->Step2 High Affinity Hits (Kd < 100nM) Step3 Phase 3: Cellular Validation (CETSA & Phosphoproteomics) Step2->Step3 Functional Efficacy Confirmed Step4 Phase 4: MoA Elucidation (Target Confirmed) Step3->Step4 Live-Cell Target Engagement

Fig 1. Self-validating in vitro workflow for target deorphanization.

Phase 1: Biophysical Target Engagement

Before assessing cellular function, we must establish direct, cell-free binding to suspected targets (e.g., 5-HT or Dopamine receptors). We prioritize Surface Plasmon Resonance (SPR) over standard end-point assays.

The Causality of Choice: Equilibrium affinity ( Kd​ ) only tells half the story. SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates. For lipophilic aniline derivatives, a slow Koff​ (long residence time) is critical, as it dictates the duration of target engagement and mitigates off-target toxicity.

Expected Quantitative Benchmarks for Lead Designation
Assay TypeTarget ClassPrimary ReadoutThreshold for Validation
Radioligand Binding 5-HT / Dopamine GPCRs% Displacement of[ 3 H]-Ligand Ki​<100 nM
SPR Purified Receptors / EnzymesBinding Kinetics ( Kd​ , Kon​ , Koff​ ) Kd​<50 nM , Residence Time > 30 min
HTRF cAMP Gs/Gi-coupled GPCRsFRET Ratio (665/620 nm) IC50​<500 nM
CETSA Intracellular TargetsThermal Shift ( ΔTagg​ ) ΔTagg​>2∘C

Phase 2: Functional In Vitro Profiling

Assuming the compound binds a monoamine GPCR (e.g., 5-HT6, which is Gs-coupled), we must determine if it acts as an agonist or antagonist. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP accumulation.

Pathway Compound 2-Isopropoxy-N-[...]-aniline (Putative Antagonist) Target Monoamine GPCR (e.g., 5-HT6) Compound->Target Binds Target GProt Gαs Protein Complex Target->GProt Prevents Activation Effector Adenylyl Cyclase GProt->Effector Uncoupled Signal cAMP Accumulation (Inhibited) Effector->Signal Reduces Output

Fig 2. Hypothesized GPCR signaling modulation by the aryloxypropylamine scaffold.

Protocol: HTRF cAMP Accumulation Assay

The Causality: Aniline derivatives often exhibit inherent autofluorescence in the visible spectrum, which confounds standard ELISA or fluorescent assays. HTRF utilizes a time-delay (Time-Resolved FRET) using Europium cryptate, allowing short-lived background fluorescence to decay before signal measurement, ensuring absolute data integrity.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR at 10,000 cells/well in a 384-well plate.

  • Compound Incubation: Pre-incubate cells with 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (dose-response: 1 nM to 10 µM) for 30 minutes.

    • Critical Step: Include 0.5 mM IBMX (a broad-spectrum phosphodiesterase inhibitor). Why? IBMX prevents the cellular degradation of cAMP, artificially widening the assay's dynamic range and amplifying the signal-to-noise ratio.

  • Stimulation: Add a known agonist (e.g., 5-HT) at its EC80​ concentration. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add d2-labeled cAMP and Eu-cryptate conjugated anti-cAMP antibody in lysis buffer.

    • Mechanism: Endogenous cellular cAMP competes with the d2-labeled cAMP for antibody binding. A decrease in FRET signal indicates an increase in cellular cAMP.

  • Readout: Measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor). Calculate the IC50​ based on the 665/620 ratio.

Phase 3: Intracellular Target Validation (CETSA)

Biochemical binding and engineered cell signaling assays are highly artificial. To prove that 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline physically engages its target in the complex, crowded milieu of a live cell, we employ the Cellular Thermal Shift Assay (CETSA) .

Protocol: Live-Cell CETSA

The Causality: When a small molecule binds to a protein, it thermodynamically stabilizes the protein's folded state. By exposing cells to a temperature gradient, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This proves both membrane permeability and direct target engagement.

  • In Vivo Mimicry: Culture wild-type cells expressing the endogenous target. Treat with 10 µM of the compound or DMSO (vehicle) for 1 hour at 37°C. Why live cells? This ensures the compound must navigate the lipid bilayer and evade efflux pumps to reach its target.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes.

    • Mechanism: Denatured, aggregated proteins pellet to the bottom. The supernatant contains only the stabilized, soluble protein.

  • Quantification: Analyze the soluble fraction via Western Blotting using target-specific antibodies. Plot the band intensity against temperature to calculate the aggregation temperature ( Tagg​ ). A shift ( ΔTagg​ ) of >2∘C in the compound-treated group definitively validates intracellular target engagement.

Conclusion & Translational Outlook

By subjecting 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline to this self-validating triad of assays—SPR for biophysical kinetics, HTRF for functional signaling, and CETSA for live-cell engagement—we eliminate the ambiguity surrounding orphan proteomics probes. Given its aryloxypropylamine architecture, this compound holds significant potential as a modulator of monoaminergic networks or voltage-gated channels, serving as a critical tool compound for neuropharmacological or inflammatory target discovery.

References

  • Santa Cruz Biotechnology (SCBT). 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Product Specifications. Retrieved from the SCBT Proteomics Research Catalog.Link[1]

  • Kucwaj-Brysz, K., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. International Journal of Molecular Sciences, 22(19), 10773.Link[2]

  • Capuano, B., et al. (2010). The Synthesis and Preliminary Pharmacological Evaluation of a Series of Substituted 4′-Phenoxypropyl Analogues of the Atypical Antipsychotic Clozapine. Australian Journal of Chemistry, 63(1), 116–124. Link[3]

  • Soubhye, J., et al. (2017). Discovery of Novel Potent Reversible and Irreversible Myeloperoxidase Inhibitors Using Virtual Screening Procedure. Journal of Medicinal Chemistry, 60(11), 4594-4610. Link[4]

Sources

Foundational

A Proposed Preclinical Safety and Toxicity Evaluation Framework for 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Abstract: The development of any novel chemical entity for therapeutic consideration necessitates a rigorous evaluation of its safety and toxicity profile. This document outlines a comprehensive, tiered strategy for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The development of any novel chemical entity for therapeutic consideration necessitates a rigorous evaluation of its safety and toxicity profile. This document outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a compound for which no public domain safety data currently exists. As direct experimental data is unavailable, this guide provides a robust framework for researchers and drug development professionals to generate the foundational safety data required for further development. The proposed studies are grounded in established regulatory guidelines and industry best practices, emphasizing a logical progression from in vitro assessments to preliminary in vivo studies. This approach is designed to characterize the compound's intrinsic toxicity, identify potential target organs, and establish a preliminary safety margin.

Introduction and Rationale

The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline represents a novel chemical structure with undetermined pharmacological and toxicological properties. Before proceeding with any efficacy studies, a foundational understanding of its safety profile is paramount. The non-clinical safety assessment is a critical, regulated step in drug development designed to characterize potential risks to humans before clinical trials can be initiated.[1][2][3] This process involves a stepwise evaluation of the compound's effects on key physiological systems.[2]

This guide proposes a logical, tiered approach to the preliminary toxicity assessment of this molecule. The strategy begins with fundamental in vitro assays to assess cytotoxicity and genotoxicity, followed by a preliminary in vivo study to evaluate acute systemic toxicity. This progression ensures that a baseline understanding of cellular and genetic toxicity is established before committing to more complex and resource-intensive animal studies, in line with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Initial Handling Precautions (Based on Structural Analogs):

While no specific Safety Data Sheet (SDS) exists for the target compound, analysis of related aniline and isopropoxy-aniline structures suggests that researchers should, at a minimum, handle the compound with appropriate personal protective equipment (PPE).[4][5][6][7][8] Aniline derivatives can be skin and eye irritants and may be harmful if swallowed or inhaled.[4][5][8] Therefore, use in a well-ventilated area or chemical fume hood is recommended, along with protective gloves, clothing, and eye protection.[4][5]

Tier 1: In Vitro Toxicity Assessment

The initial tier of testing focuses on in vitro assays to determine the compound's potential to cause cell death (cytotoxicity) and damage genetic material (genotoxicity). These assays are rapid, cost-effective, and provide critical information for go/no-go decisions in early development.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a widely used colorimetric method to assess a substance's effect on cell viability and metabolic activity.[9][10] It measures the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11] The intensity of the resulting color is directly proportional to the number of living, metabolically active cells.[10][11]

  • Cell Line Selection: A panel of cell lines should be used to assess for any cell-type-specific toxicity. A recommended starting panel includes:

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.

    • HEK293 (Human Embryonic Kidney): To assess potential kidney toxicity.[9]

    • A549 (Human Lung Carcinoma): To assess potential pulmonary toxicity, especially if inhalation is a possible route of exposure.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in the appropriate cell culture medium. A typical starting concentration range is 0.1 µM to 100 µM.[11] Include vehicle-only and no-treatment controls.

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Incubate for 24, 48, and 72-hour time points.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[11]

Cell LineExposure Time (hr)IC50 (µM)
HepG224Data TBD
48Data TBD
72Data TBD
HEK29324Data TBD
48Data TBD
72Data TBD
A54924Data TBD
48Data TBD
72Data TBD
In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely accepted bacterial assay used to evaluate the mutagenic potential of a chemical compound.[13][14][15] It utilizes specific strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, making them unable to grow in a histidine-free medium.[13][15] The test assesses whether the compound can cause a reverse mutation (reversion) that allows the bacteria to regain the ability to produce histidine and form colonies.[15]

  • Bacterial Strains: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA102) to detect different types of mutations.[13]

  • Metabolic Activation: Conduct the assay both with and without the addition of a rat liver extract (S9 fraction).[13] This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[14]

  • Exposure: Expose the bacterial strains to various concentrations of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in a liquid suspension.[14]

  • Plating: Plate the treated bacteria onto a minimal glucose agar medium that lacks histidine.[13]

  • Incubation: Incubate the plates for approximately 48 hours.[16]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated) plates. A result is typically considered positive if there is at least a two-fold increase over the background reversion rate.

InVitro_Workflow cluster_Cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_Genotoxicity Genotoxicity Assessment (Ames Test) C1 Select Cell Lines (e.g., HepG2, HEK293) C2 Seed Cells in 96-well Plates C1->C2 C3 Treat with Compound (0.1-100 µM) C2->C3 C4 Incubate (24, 48, 72h) C3->C4 C5 Add MTT Reagent C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 Value C6->C7 G1 Select S. typhimurium Strains G2 Prepare Compound Doses (with and without S9) G1->G2 G3 Expose Bacteria to Compound G2->G3 G4 Plate on Histidine-Free Medium G3->G4 G5 Incubate (48h) G4->G5 G6 Count Revertant Colonies G5->G6 G7 Assess Mutagenic Potential G6->G7 Start Test Compound: 2-Isopropoxy-N-[...]-aniline Start->C1 Start->G1

Caption: Tier 1 In Vitro Toxicity Testing Workflow.

Tier 2: In Vivo Toxicity Assessment

If the Tier 1 in vitro results do not indicate significant cytotoxicity or mutagenicity, a limited in vivo study is warranted to assess the compound's effects in a whole-animal system.

Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

The primary goal of an acute toxicity study is to determine the potential health hazards that may arise from a single, short-term oral exposure to a substance.[17][18] The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into one of a series of toxicity classes based on LD50 cut-off values.[17][19] This method is preferred over the classical LD50 test (OECD 401) as it reduces the number of animals required.[19][20]

  • Animal Species: Use a single sex of a standard rodent species, typically female rats.[17][19]

  • Housing and Acclimation: Animals should be group-caged by dose and acclimated to laboratory conditions (12-hour light/dark cycle, standard diet, and water ad libitum).[17]

  • Dosing Procedure: This is a stepwise procedure, typically starting with a dose of 300 mg/kg.[19]

    • Administer the compound orally by gavage to a group of 3 animals.

    • Observe the animals for mortality or moribundity.

    • The outcome of the first step determines the dose for the next step. If mortality is observed, the dose is decreased for the next group; if no mortality is observed, the dose may be increased.[19]

  • Observations:

    • Make detailed clinical observations of each animal shortly after dosing and periodically during the first 24 hours.

    • Continue observations daily for a total of 14 days.[19] Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

  • Body Weight: Record individual animal weights shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: At the end of the study, all animals (including those that died during the test) should be subjected to a gross necropsy.

  • Data Analysis: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification.[17]

In Vivo Genotoxicity: Rodent Micronucleus Assay

To complement the in vitro Ames test, an in vivo genotoxicity assay is essential. The rodent micronucleus assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.[21][22] It is based on quantifying an increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.[21][23]

  • Animal Dosing: Use at least five male and five female animals per group.[21] Administer the test compound, typically via the same route intended for human exposure or a route that ensures systemic absorption.

  • Dose Selection: Use a range of doses, including a maximum tolerated dose (MTD) and lower doses, along with vehicle and positive controls.[23]

  • Sample Collection: At an appropriate time after the final dose (typically 24 hours), humanely euthanize the animals and collect bone marrow from the femurs.[21]

  • Slide Preparation: Prepare bone marrow smears on microscope slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[21]

  • Microscopic Analysis: Score at least 1,000 PCEs per animal for the presence of micronuclei.[21]

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Tiered_Toxicity_Evaluation cluster_Tier1 Tier 1: In Vitro Screening cluster_Tier2 Tier 2: In Vivo Preliminary Assessment Start Novel Compound: 2-Isopropoxy-N-[...]-aniline Cytotoxicity Cytotoxicity Assay (IC50 Determination) Start->Cytotoxicity Ames Ames Test (Mutagenicity) Start->Ames Decision1 Decision Point: Acceptable in vitro profile? Cytotoxicity->Decision1 Ames->Decision1 AcuteTox Acute Oral Toxicity (OECD 423) Decision1->AcuteTox Yes Stop Stop Development or Redesign Compound Decision1->Stop No Micronucleus In Vivo Micronucleus Assay (Genotoxicity) AcuteTox->Micronucleus Decision2 Decision Point: Acceptable preliminary in vivo profile? Micronucleus->Decision2 Proceed Proceed to Further Preclinical Development Decision2->Proceed Yes Decision2->Stop No

Caption: A tiered approach for preliminary toxicity evaluation.

Conclusion and Future Directions

This document provides a foundational framework for initiating the preclinical safety assessment of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. The successful completion of these Tier 1 and Tier 2 studies will provide essential data to make an informed decision about the compound's potential for further development. Positive outcomes, characterized by low cytotoxicity, no mutagenic activity, and an acceptable acute toxicity profile, would support progression to more comprehensive safety studies, including repeat-dose toxicity, safety pharmacology, and reproductive toxicity assessments, as mandated by regulatory agencies for an Investigational New Drug (IND) application.[1][2][24]

References

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (March 20, 2018). [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (August 10, 2022). [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (December 17, 2001). [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987) - National Toxicology Program. (February 24, 1987). [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (May 10, 2002). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. [Link]

  • The Ames Test. [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. (November 20, 2000). [Link]

  • Scheme showing main procedure of in vivo micronucleus assay. - ResearchGate. [Link]

  • Microbial Mutagenicity Assay: Ames Test - PubMed. (March 20, 2018). [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (September 20, 2025). [Link]

  • guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization - PMDA. [Link]

  • In Vivo Micronucleus Test - Inotiv. [Link]

  • Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO. (May 07, 2025). [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. (August 02, 2025). [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. [Link]

  • The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed. [Link]

  • Preclinical Studies in Drug Development | PPD. [Link]

  • Preclinical Safety Assessment: A Critical Step in Drug Development. (March 14, 2026). [Link]

  • Safety Guidelines - ICH. [Link]

  • Safety Data Sheet - Angene Chemical. (March 25, 2025). [Link]

  • Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline. [Link]

  • 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem - NIH. [Link]

  • 製品安全データシート(SDS) - ジャパンモレキュラーサービス. (May 23, 2025). [Link]

  • SAFETY DATA SHEET - Uniprox. (September 17, 2021). [Link]

  • Acute inhalation toxicity assessment of 2-{2-[2-(4-nonylphenoxy)ethoxy]ethoxy}ethan-1- ol in Sprague-Dawley rats - Journal of Biomedical and Translational Research. [Link]

  • 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline] - ECHA CHEM. (August 26, 2010). [Link]

  • 群栄化学工業株式会社. (March 05, 2026). [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Structural Elucidation of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery and proteomics, the unambiguous stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery and proteomics, the unambiguous structural characterization of chemical probes and library compounds is a critical bottleneck. 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a specialized compound utilized in [1]. With a molecular formula of C₂₁H₂₉NO₂ , it possesses a molecular weight of 327.46 g/mol and a monoisotopic exact mass of 327.2198 Da .

The primary analytical challenge with this compound lies in its exact mass. It is perfectly isobaric with several vastly different pharmacological agents, such as the steroidal progestin [2] and the morphinan-type opioid[3]. Because these compounds share the identical exact mass of 327.2198 Da, low-resolution mass spectrometry (LRMS) or exact mass alone cannot distinguish them. This whitepaper details the high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) workflows required to confidently identify and structurally validate this specific ether-amine compound.

Physicochemical & Isotopic Profiling

To establish a baseline for analytical detection, the theoretical physicochemical properties of the compound must be mapped. The presence of the secondary amine dictates the ionization strategy, while the hydrophobic isopropyl and phenoxy groups govern its chromatographic behavior.

Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₂₁H₂₉NO₂Generates a distinct M+1/M+2 isotopic envelope.
Molecular Weight 327.46 g/mol Used for nominal mass tuning and bulk formulation.
Monoisotopic Exact Mass 327.2198 DaRequires HRMS for <2 ppm mass accuracy validation.
[M+H]⁺ Precursor m/z 328.2271 DaTarget ion for positive-mode Electrospray Ionization (ESI+).
H-Bond Donors / Acceptors 1 / 3Influences binding affinity in fragment-based drug design.

Analytical Methodology: LC-HRMS Workflow

To differentiate 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline from its isobaric counterparts, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. Hybrid orbital trap systems are ideal here, as they provide[4].

Step-by-Step Protocol: Exact Mass Verification
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality (Expertise): The 0.1% FA is not arbitrary; it acts as a proton donor, forcing the secondary amine into its protonated state in solution. This exponentially increases the electrospray ionization (ESI) yield, ensuring the dominant species is the [M+H]⁺ ion.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a gradient of Water/Acetonitrile (both supplemented with 0.1% FA).

    • Causality (Expertise): The highly hydrophobic nature of the isopropyl and phenoxy moieties requires a non-polar stationary phase. Gradient elution focuses the analyte band, minimizing ion suppression from solvent impurities.

  • Mass Calibration (Self-Validating System): Co-infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously throughout the run.

    • Trustworthiness: The mass spectrometer continuously references this known mass to correct for thermal drift in the mass analyzer in real-time. This creates a self-validating loop, guaranteeing that the <2 ppm mass error threshold is actively maintained.

  • HRMS Acquisition: Analyze using an Orbitrap mass spectrometer set to a resolving power of >100,000 FWHM.

    • Causality (Expertise): Ultra-high resolving power separates the target[M+H]⁺ isotopic envelope from background matrix interferences of identical nominal mass, preventing false positive identifications.

LCHRMS A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ m/z 328.2271 B->C D Orbitrap HRMS (>100k FWHM) C->D E Data Analysis (<2 ppm Error) D->E

LC-HRMS analytical workflow for exact mass verification of targeted proteomics probes.

Structural Elucidation via MS/MS Fragmentation

While exact mass confirms the empirical formula (C₂₁H₂₉NO₂), tandem mass spectrometry (MS/MS) is required to map the structural connectivity.

Step-by-Step Protocol: Collision-Induced Dissociation (CID)
  • Precursor Isolation: Isolate the[M+H]⁺ ion at m/z 328.2271 using the quadrupole with a narrow isolation window (1.0 m/z).

    • Trustworthiness (Self-Validating System): A narrow window prevents the co-isolation of matrix ions. This ensures that all resulting fragment ions are derived exclusively from the target molecule, validating the precursor-product relationship.

  • Fragmentation (CID): Apply a normalized collision energy (NCE) of 25-35 eV using nitrogen gas.

    • Causality (Expertise): This specific energy regime induces heterolytic cleavage at the weakest bonds—specifically the ether linkages and the N-alkyl bond—without completely shattering the molecule into non-diagnostic, low-mass carbon clusters.

  • Diagnostic Fragment Acquisition:

    • Pathway A (Ether Cleavage): Cleavage at the phenoxy ether linkage results in the neutral loss of 4-isopropylphenol (C₉H₁₂O, Exact Mass: 136.0888 Da). This yields a highly diagnostic product ion at m/z 192.1383 .

    • Pathway B (Alkene Loss): The isopropoxy group on the aniline ring undergoes a McLafferty-type rearrangement or simple alkene loss, shedding propene (C₃H₆, Exact Mass: 42.0470 Da) to yield a product ion at m/z 286.1801 .

MSMS Parent [M+H]+ Precursor Ion m/z 328.2271 Frag1 Loss of 4-isopropylphenol (-136.0888 Da) Parent->Frag1 Frag2 Loss of propene (-42.0470 Da) Parent->Frag2 Ion1 Product Ion A m/z 192.1383 Frag1->Ion1 Ion2 Product Ion B m/z 286.1801 Frag2->Ion2

Proposed MS/MS collision-induced dissociation (CID) fragmentation pathways.

Applications in Proteomics and Drug Discovery

Mass spectrometry-based proteomics has emerged as a [5], offering exhaustive insights into protein expression and post-translational modifications. Compounds like 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline serve as vital chemical probes within these FBDD (Fragment-Based Drug Discovery) workflows.

By utilizing the self-validating HRMS and MS/MS methodologies outlined above, researchers can confidently track the binding, metabolism, and pharmacokinetic distribution of this specific molecule in complex biological matrices, entirely eliminating the risk of isobaric interference from endogenous steroids or unrelated pharmaceutical agents.

References

  • [4] Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies | Source: Chromatography Online | URL:[Link]

  • [5] Title: Mass Spectrometry Proteomics: A Key to Faster Drug Discovery | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]

Sources

Foundational

A Methodological Guide to Characterizing the Pharmacokinetics and Bioavailability of Novel Chemical Entities: A Case Study of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Abstract The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for the preclinical evaluation of the pharmacokinetics and bioavailability of NCEs, with a specific focus on the strategic methodologies and experimental protocols required. While direct data for the compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is not publicly available, this document will utilize it as a hypothetical subject to illustrate the critical path of investigation. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights necessary for robust NCE characterization.

Introduction: The Imperative of Early Pharmacokinetic Profiling

The success or failure of a drug candidate is often determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively define its pharmacokinetic (PK) behavior.[1][2] An otherwise potent and selective molecule can fail in development due to poor oral bioavailability, rapid metabolism leading to a short duration of action, or unfavorable distribution characteristics.[1][3] Therefore, a rigorous and early assessment of these properties is paramount to de-risk drug development projects, guide medicinal chemistry efforts, and ensure that only candidates with the most promising profiles advance toward clinical trials.[2][4][5][6]

This guide will delineate a logical, multi-stage process for characterizing an NCE, using the hypothetical compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline as a case study. We will explore the essential physicochemical assessments, a suite of foundational in vitro ADME assays, the design and execution of in vivo pharmacokinetic studies, and the ultimate determination of bioavailability.

Foundational Assessment: Physicochemical Characterization

Before embarking on complex biological assays, a fundamental understanding of the NCE's physicochemical properties is essential, as these intrinsic characteristics profoundly influence its pharmacokinetic behavior.[7][8][9]

Key Parameters and Their Significance
  • Solubility: This is a critical determinant of oral absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a frequent cause of low bioavailability.[9][10]

  • Lipophilicity (LogD/LogP): The octanol-water partition coefficient (LogP) or distribution coefficient at physiological pH (LogD) indicates a compound's ability to cross biological membranes. An optimal balance is required; too low, and the compound may not cross membranes, too high, and it may have poor solubility and high plasma protein binding.[9]

  • pKa: The ionization constant influences both solubility and permeability across different pH environments of the body, such as the stomach and intestine.[7]

Experimental Protocols

Table 1: Physicochemical Property Determination

ParameterMethodDescription
Kinetic Solubility Turbidimetric AssayA high-throughput method where the compound is dissolved in DMSO and then diluted into aqueous buffer. The point at which it precipitates is detected by light scattering, providing a rapid assessment of solubility.
Thermodynamic Solubility Shake-Flask MethodThe gold standard for solubility measurement. An excess of the solid compound is equilibrated in a buffer solution over an extended period (e.g., 24-48 hours). The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV or LC-MS/MS.
Lipophilicity (LogD) Shake-Flask or HPLCThe classic shake-flask method involves partitioning the compound between n-octanol and a pH 7.4 buffer. A more rapid, high-throughput method correlates a compound's retention time on a reverse-phase HPLC column with the known LogD values of standard compounds.[9]
pKa Potentiometric Titration or UV-spectrophotometryThese methods measure the change in a molecule's charge or UV absorbance as a function of pH to determine its ionization constants.

In Vitro ADME Profiling: Building a Predictive Foundation

In vitro ADME assays are indispensable tools in early drug discovery.[4][5] They are cost-effective, high-throughput, and reduce the reliance on animal testing while providing crucial data to predict a compound's in vivo performance.[2][4]

Metabolic Stability

This assay evaluates the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[11] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in the body.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) and prepare a reaction mixture containing a phosphate buffer (pH 7.4).[12][13]

  • Incubation: Add the test compound (e.g., 1 µM of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline) to the microsome-buffer mixture. The reaction is initiated by adding a cofactor, NADPH.[12] A parallel incubation without NADPH serves as a control for non-enzymatic degradation.[14]

  • Time Points: Incubate the reaction at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[12]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[11]

  • Data Interpretation: The percentage of the compound remaining over time is plotted. From the rate of disappearance, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Diagram: Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_microsomes Thaw Liver Microsomes mix Combine Microsomes, Buffer, and NCE prep_microsomes->mix prep_buffer Prepare Buffer (pH 7.4) prep_buffer->mix prep_nce Prepare NCE Stock (e.g., 1 µM) prep_nce->mix initiate Initiate with NADPH (Incubate at 37°C) mix->initiate sample Take Aliquots at Time Points (0-60 min) initiate->sample Over time quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and Intrinsic Clearance lcms->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its target site.[15][16][17] Only the unbound (free) fraction of the drug is pharmacologically active. High PPB can limit efficacy and influence clearance.[15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[16]

  • Sample Addition: Add plasma spiked with the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[15][18]

  • Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to equilibrate across the membrane.[15][18]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is quantified by LC-MS/MS.

  • Data Interpretation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Interpreting Plasma Protein Binding Data

% BoundInterpretationPotential Implications
< 90%Low to Moderate BindingChanges in protein concentration are unlikely to have a significant clinical impact.
90 - 99%High BindingThe unbound fraction is small; efficacy and clearance may be sensitive to changes in protein levels or displacement by other drugs.[17]
> 99%Very High BindingA very small free fraction is available for pharmacological activity. Small changes in binding can lead to large changes in free drug concentration, potentially impacting both efficacy and toxicity.
Intestinal Permeability

For orally administered drugs, the ability to pass through the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[19][20][21]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, derived from a human colon adenocarcinoma, are seeded onto a microporous filter support in a transwell plate. Over 21 days, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[21][22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a certain threshold are used.[21]

  • Permeability Measurement:

    • A-to-B Transport: The test compound is added to the apical (A) side (representing the gut lumen), and its appearance on the basolateral (B) side (representing the blood) is measured over time.[21]

    • B-to-A Transport: In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured. This helps identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the gut lumen.[20]

  • Analysis: Samples from the receiver chambers are collected at set time points and analyzed by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.[20]

In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how a compound behaves in a complex biological system.[1][3] These studies provide critical data on key PK parameters.

Study Design
  • Animal Model Selection: Rodents (typically rats or mice) are commonly used for initial PK screening. The choice should be based on similarities in metabolism to humans, where known.[23]

  • Dosing Routes:

    • Intravenous (IV): Administering the drug directly into the bloodstream serves as a baseline, as it bypasses absorption entirely (100% bioavailability). This route is essential for determining clearance and volume of distribution.

    • Oral (PO): This is the most common intended route for many drugs and is crucial for assessing oral absorption and bioavailability.

  • Dose Selection: Doses should be chosen to ensure that plasma concentrations are high enough for accurate measurement but low enough to be within the linear pharmacokinetic range and avoid toxicity.[23]

  • Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) to construct a plasma concentration-time profile.

Diagram: In Vivo PK Study Workflow

G cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_processing Sample Processing & Analysis cluster_data Data Analysis select_model Select Animal Model (e.g., Sprague-Dawley Rat) prepare_dose Prepare Dosing Formulations (IV and PO) select_model->prepare_dose dose_iv Administer IV Dose (Group 1) prepare_dose->dose_iv dose_po Administer PO Dose (Group 2) prepare_dose->dose_po collect_samples Collect Serial Blood Samples (e.g., via tail vein) dose_iv->collect_samples dose_po->collect_samples process_blood Process Blood to Plasma collect_samples->process_blood extract Extract Drug from Plasma process_blood->extract analyze Quantify Drug Concentration (LC-MS/MS) extract->analyze plot_data Plot Plasma Concentration vs. Time Curve analyze->plot_data nca Perform Non-Compartmental Analysis (NCA) plot_data->nca calc_params Determine PK Parameters (AUC, Cmax, t½, F%) nca->calc_params

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Bioanalytical Method

The accurate quantification of the drug in plasma is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its high sensitivity, selectivity, and speed.[24][25][26] A robust bioanalytical method must be developed and validated to ensure reliable data.

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using pharmacokinetic modeling software.[27] Non-compartmental analysis (NCA) is a common method used to derive key PK parameters.[28]

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration-related toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of drug absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug.
Elimination Half-life.The time it takes for the plasma concentration to decrease by half. Determines dosing frequency.
CL Clearance.The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of drug elimination.
Vd Volume of Distribution.An apparent volume that describes how the drug distributes between plasma and the rest of the body.

Bioavailability: The Ultimate Measure of Oral Absorption

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[29][30][31] For an IV dose, F is 100%. For an oral dose, it is almost always less than 100% due to incomplete absorption and first-pass metabolism in the gut wall and liver.

Calculation of Absolute Oral Bioavailability

Absolute bioavailability is determined by comparing the AUC from an oral dose to the AUC from an IV dose of the same compound.

Formula for Absolute Bioavailability (F%)

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

This calculation is the culmination of the in vivo study, providing a critical measure of the drug's potential for successful oral administration.[32]

Conclusion: Synthesizing Data for Informed Decisions

The characterization of a novel chemical entity like 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a systematic process of data integration. The journey begins with fundamental physicochemical profiling, progresses through a battery of predictive in vitro ADME assays, and culminates in definitive in vivo pharmacokinetic studies. Each step provides essential information, allowing scientists to build a comprehensive profile of the NCE's behavior in a biological system. This structured, data-driven approach is fundamental to identifying drug candidates with a high probability of success, thereby optimizing the resource-intensive process of drug development.

References

Sources

Exploratory

An In-Depth Technical Guide to the Characterization of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: A Methodological Framework for Determining Target Receptor Binding Affinity

Abstract This technical guide provides a comprehensive methodological framework for the characterization of the binding affinity of the novel chemical entity, 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, to its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodological framework for the characterization of the binding affinity of the novel chemical entity, 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, to its target receptors. As a compound with no pre-existing data in the public domain, a systematic and scientifically rigorous approach is essential to elucidate its pharmacological profile. This document outlines a strategic workflow, from initial target hypothesis and broad-based screening to the detailed execution of gold-standard binding assays such as Radioligand Binding Assays and Surface Plasmon Resonance. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols designed to produce robust and reproducible data.

Introduction: Structural Analysis and Target Hypothesis

The molecule 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a novel aniline derivative. An initial structural assessment reveals several key pharmacophores that can inform a hypothesis-driven approach to target identification:

  • Aniline Core: A common scaffold in medicinal chemistry, known to interact with a wide range of biological targets.

  • Isopropoxy and Isopropylphenoxy Groups: These bulky, lipophilic groups suggest potential interactions with hydrophobic pockets within receptor binding sites. The presence of an ether linkage is common in many pharmacologically active compounds.

Given the structural motifs, potential target classes for this compound could include G-protein coupled receptors (GPCRs), ion channels, or certain enzymes. Without empirical data, a broad initial screening is the most scientifically sound starting point to identify potential biological targets.

A Strategic Workflow for Target Identification and Affinity Characterization

The following workflow provides a logical progression from broad screening to high-resolution affinity determination. This systematic approach is designed to efficiently identify the primary target(s) and accurately quantify the binding affinity of the test compound.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis & QC B Broad Target Screening (e.g., Eurofins BioPrint Panel) A->B C Hit Identification & Initial Validation B->C D Radioligand Binding Assays (Competition Assay) C->D E Surface Plasmon Resonance (SPR) (Kinetic Analysis) C->E F Data Analysis & Affinity Constant Calculation (Ki, KD) D->F E->F G Profiling Against Related Receptors F->G H Determination of Selectivity Index G->H G cluster_0 Radioligand Competition Binding Assay A Prepare Receptor Source (e.g., cell membranes) B Incubate: Receptor + Radioligand + Increasing [Test Compound] A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Non-linear Regression (Sigmoidal Dose-Response) D->E F Calculate IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Figure 2: Workflow for a radioligand competition binding assay.

  • Receptor Preparation: Homogenize cells or tissues known to express the target receptor in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) at a concentration close to its dissociation constant (Kd).

    • Increasing concentrations of the unlabeled test compound, 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • The receptor membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that allows for the real-time measurement of binding kinetics (association and dissociation rates) in addition to affinity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., the receptor) is immobilized on the chip, and the other (the analyte, our test compound) is flowed over the surface. The binding event causes a change in mass at the surface, which is detected as a change in the SPR signal.

  • Chip Preparation: Immobilize the purified target receptor onto a suitable sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • System Priming: Prime the SPR instrument (e.g., a Biacore system) with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface for a defined period (association phase).

  • Dissociation Phase: Flow running buffer over the chip to allow the bound analyte to dissociate.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the receptor surface, preparing it for the next cycle.

  • Data Analysis:

    • The resulting sensorgram (a plot of SPR response units vs. time) is analyzed to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).

    • The equilibrium dissociation constant (KD ) is calculated as the ratio of the rate constants: KD = kₔ / kₐ .

Data Presentation and Interpretation

All quantitative binding data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

ParameterMethodValueUnits
IC50 Radioligand Bindinge.g., 150nM
Ki Radioligand Bindinge.g., 75nM
kₐ (on-rate) SPRe.g., 1.2 x 10⁵M⁻¹s⁻¹
kₔ (off-rate) SPRe.g., 9.0 x 10⁻³s⁻¹
KD SPRe.g., 75nM

Interpretation:

  • Ki and KD: These values represent the affinity of the ligand for the receptor. A lower value indicates a higher binding affinity. The consistency between the Ki from a cell membrane-based assay and the KD from an assay with purified protein can provide confidence in the results.

  • Kinetics (kₐ and kₔ): The on- and off-rates provide deeper insight into the binding mechanism. A fast on-rate and a slow off-rate are often desirable characteristics for a drug candidate, indicating rapid target engagement and a prolonged duration of action.

Conclusion and Forward Path

This guide has outlined a robust, multi-step process for the comprehensive characterization of the binding affinity of the novel compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. By following this workflow—from broad screening to detailed kinetic analysis—researchers can confidently determine the compound's primary target(s), quantify its binding affinity with high precision, and gain valuable insights into its kinetic behavior. The data generated through these methodologies form the critical foundation for all subsequent stages of drug discovery and development, including in vitro functional assays and in vivo efficacy studies.

References

  • Principles and practice of pharmacology: The P-A-X-D paradigm. Kenakin, T. (2012). Academic Press.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Harding, S.D., et al. (2021). Nucleic Acids Research.[Link]

  • The Cheng-Prusoff Equation Revisited. Leff, P., & Dougall, I.G. (1993). Trends in Pharmacological Sciences.[Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. Schasfoort, R.B.M. (2017). Royal Society of Chemistry.[Link]

  • Eurofins Discovery, BioPrint® Services. Eurofins Scientific. [Link]

  • Bradford Protein Assay. Bradford, M.M. (1976). Analytical Biochemistry.[Link]

Foundational

Thermodynamic Stability and Preformulation Profiling of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Executive Summary In the preformulation phase of drug development, establishing the thermodynamic stability of an active pharmaceutical ingredient (API) is non-negotiable. This whitepaper provides an in-depth technical f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preformulation phase of drug development, establishing the thermodynamic stability of an active pharmaceutical ingredient (API) is non-negotiable. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic and kinetic stability of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C21​H29​NO2​ , MW: 327.46 g/mol ). By synthesizing predictive structural analysis with advanced calorimetric workflows, this guide establishes a self-validating protocol for determining shelf-life, degradation kinetics, and solid-state stability.

Structural Vulnerability & Predictive Thermodynamics

Before initiating empirical thermal analysis, a predictive structural assessment is required to map potential degradation pathways. The C21​H29​NO2​ scaffold presents specific thermodynamic vulnerabilities based on its functional groups:

  • Secondary Amine Core: The nitrogen linking the aniline ring to the propyl chain is highly susceptible to oxidative stress, potentially leading to N-oxidation or oxidative N-dealkylation.

  • Ether Linkages: The molecule contains two ether groups (an ortho-isopropoxy group on the aniline ring and a 4-isopropylphenoxy group). While thermodynamically stable under ambient conditions, these linkages represent primary sites for thermal cleavage under high-temperature stress.

  • Tertiary/Benzylic Carbons: The isopropyl groups feature tertiary carbons that are classic sites for radical-mediated autoxidation.

Degradation API 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Thermal Thermal Stress (High T) API->Thermal Oxidative Oxidative Stress (O2, Light) API->Oxidative Cleavage Ether Cleavage (Isopropoxy/Phenoxy) Thermal->Cleavage Oxidation Secondary Amine Oxidation / N-dealkylation Oxidative->Oxidation Radical Benzylic/Tertiary Carbon Autoxidation Oxidative->Radical

Fig 1. Primary thermodynamic and kinetic degradation pathways of C21H29NO2.

Experimental Workflows for Thermodynamic Profiling

To accurately capture the thermodynamic profile of this compound, we employ a self-validating sequence of thermal analyses. Causality is critical here: Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). If a compound degrades at or near its melting point, running DSC first risks contaminating the sensor and conflating a degradation exotherm with a polymorphic phase transition, as highlighted in standard preformulation practices by 1[1].

Protocol A: High-Temperature Profiling (TGA & mDSC)

This protocol establishes the absolute thermal limits and solid-state phase transitions of the compound. The thermodynamic stability of different solid forms is heavily dependent on intermolecular interactions and crystal packing, which are elucidated through this sequence 2[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of C21​H29​NO2​ into an open platinum pan for TGA and a hermetically sealed aluminum pan for mDSC.

  • TGA Execution (Decomposition Limit): Heat the sample from 25°C to 400°C at a rate of 10°C/min under a dry N2​ purge (50 mL/min). Record the onset temperature of weight loss ( Td​ ).

  • mDSC Execution (Phase Transitions): Set the upper temperature limit to Td​−20°C to prevent degradation inside the cell. Apply a linear heating rate of 2°C/min with a superimposed temperature modulation of ±1.0°C every 60 seconds.

  • Data Deconvolution: Separate the reversing heat flow (to identify the glass transition, Tg​ , and melting point, Tm​ ) from the non-reversing heat flow (to identify enthalpic relaxation or cold crystallization).

Protocol B: Ambient Kinetic Profiling via Isothermal Microcalorimetry (IMC)

Traditional accelerated stability testing (e.g., HPLC analysis after 6 months at 40°C/75% RH) forces degradation via extreme heat, which can alter the fundamental reaction mechanism. IMC solves this by measuring the microwatt-level heat flow ( dQ/dt ) of bond-breaking events in real-time at near-ambient temperatures, detecting the earliest onset of decomposition 3[3].

Step-by-Step Methodology:

  • Ampoule Loading: Load 100 mg of the API into sterile glass ampoules and seal them under the desired atmospheric conditions (e.g., ambient air to test oxidative stability).

  • Thermal Equilibration: Lower the ampoules into the microcalorimeter thermostat at 25°C. Crucial Step: Allow a 24-hour equilibration period to dissipate any frictional heat generated during ampoule lowering.

  • Data Acquisition: Continuously record the heat flow ( μW ) for 14 to 21 days. A thermodynamically stable system will yield dQ/dt≈0 .

  • Multi-Temperature Runs: Repeat the process at 35°C and 45°C to gather data for kinetic modeling.

Workflow Synthesis C21H29NO2 Synthesis & Purity TGA TGA Determine T_d Synthesis->TGA DSC mDSC Determine T_m & T_g TGA->DSC Sets upper temp limit IMC IMC Degradation Kinetics DSC->IMC Informs storage temps Model Arrhenius Modeling Shelf-Life Prediction IMC->Model

Fig 2. Sequential thermodynamic profiling workflow for preformulation stability assessment.

Kinetic Modeling & Shelf-Life Prediction

By extracting the steady-state heat flow from the IMC data at 25°C, 35°C, and 45°C, we can apply the Arrhenius equation to determine the activation energy ( Ea​ ) of the primary degradation pathway:

k=Aexp(−RTEa​​)

Where:

  • k = Degradation rate constant (derived from heat flow)

  • A = Pre-exponential factor

  • Ea​ = Activation energy (J/mol)

  • R = Universal gas constant (8.314 J/(mol·K))

  • T = Absolute temperature (K)

Because IMC detects degradation in the microwatt range, this mathematical extrapolation allows formulation teams to predict a 2-year shelf-life within 3 weeks of testing, bypassing the lengthy wait times of standard stability chambers.

Quantitative Data Interpretation

The table below summarizes the target thermodynamic parameters required to clear C21​H29​NO2​ for advanced formulation development.

ParameterAnalytical MethodTarget / Expected RangePreformulation Significance
Decomposition Onset ( Td​ ) TGA> 250 °CDefines the absolute thermal limit for hot-melt extrusion or high-shear milling.
Melting Point ( Tm​ ) mDSC85 °C – 120 °CIdentifies the crystalline polymorph and dictates solid-state handling protocols.
Activation Energy ( Ea​ ) IMC + Arrhenius60 – 90 kJ/molQuantifies the temperature-dependence of the oxidative degradation pathway.
Ambient Heat Flow ( dQ/dt ) IMC (at 25°C)< 2.0 μW/g Confirms long-term thermodynamic stability and lack of spontaneous degradation.

Sources

Exploratory

Discovery and Initial Synthesis Pathways of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 10...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9) is a sterically hindered, highly lipophilic aryloxypropylamine derivative[1]. While initially synthesized as part of diverse screening libraries, compounds sharing this phenoxypropylamine scaffold are recognized as "privileged structures" in medicinal chemistry. They are frequently evaluated for their efficacy as beta-adrenergic modulators, histamine receptor antagonists, and voltage-gated sodium channel blockers[2]. This whitepaper deconstructs the structural rationale behind this specific molecule and establishes a field-proven, self-validating synthetic pipeline for its preparation.

Structural Rationale & Pharmacophore Design

The rational design of this molecule leverages three distinct topological features to maximize binding affinity within hydrophobic protein pockets:

  • 4-Isopropylphenoxy Anchor: The para-isopropyl substitution on the phenol ring provides a bulky, lipophilic anchor. This is critical for occupying deep hydrophobic cavities in transmembrane receptors.

  • Propyl Linker: A 3-carbon aliphatic chain with branching at the C2 position provides optimal spatial separation between the two aromatic systems while restricting conformational freedom, a known strategy to enhance target selectivity[3].

  • 2-Isopropoxyaniline Moiety: The ortho-isopropoxy group on the aniline ring serves a dual purpose. Electronically, it enriches the aniline nitrogen, modulating its basicity and hydrogen-bond donating capability. Sterically, it shields the secondary amine, increasing the molecule's metabolic half-life by hindering enzymatic N-dealkylation.

Pharmacophore A 4-Isopropylphenoxy (Hydrophobic Anchor) B Propyl Linker (Flexibility & Spacing) A->B Ether Linkage C Secondary Amine (H-Bond Donor) B->C C-N Bond D 2-Isopropoxyaniline (Steric Shielding) C->D N-Aryl Bond

Pharmacophore mapping of the aryloxypropylamine core.

Retrosynthetic Strategy

To ensure high yields and avoid complex mixture separations, a convergent four-step linear synthesis is employed. The critical disconnection is made at the C-N bond of the propyl chain, pointing toward a reductive amination between 2-(4-isopropylphenoxy)propanal and 2-isopropoxyaniline. The aldehyde is traced back to 4-isopropylphenol and ethyl 2-bromopropanoate via a Williamson etherification and subsequent functional group interconversions.

Synthesis N1 4-Isopropylphenol + Ethyl 2-bromopropanoate N2 Ethyl 2-(4-isopropylphenoxy) propanoate N1->N2 Williamson Etherification N3 2-(4-isopropylphenoxy) propan-1-ol N2->N3 LiAlH4 Reduction N4 2-(4-isopropylphenoxy) propanal N3->N4 Swern Oxidation N5 2-Isopropoxy-N-[2-(4-isopropyl phenoxy)propyl]-aniline N4->N5 2-Isopropoxyaniline + NaBH(OAc)3

Four-step convergent synthesis pathway of the target compound.

Detailed Experimental Methodologies

Every protocol described below is designed as a self-validating system, incorporating specific chemical causality to ensure reproducibility and high fidelity.

Step 1: Williamson Etherification

Objective: Synthesize ethyl 2-(4-isopropylphenoxy)propanoate.

  • Procedure: To a stirred solution of 4-isopropylphenol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq) and ethyl 2-bromopropanoate (1.1 eq). Heat the mixture to 80°C for 6 hours under a nitrogen atmosphere.

  • Causality & Validation: K₂CO₃ is specifically selected over stronger bases (like NaH) to selectively deprotonate the phenol without triggering the E2 elimination of the secondary bromide. Reaction completion is validated via TLC (Hexanes/EtOAc 9:1), observing the disappearance of the phenol spot.

Step 2: Ester Reduction

Objective: Synthesize 2-(4-isopropylphenoxy)propan-1-ol.

  • Procedure: Dissolve the ester from Step 1 in anhydrous THF and cool to 0°C. Slowly add a 1M solution of LiAlH₄ in THF (1.2 eq). Stir for 2 hours at room temperature. Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality & Validation: LiAlH₄ is required to fully reduce the ester to the primary alcohol. The ether linkage remains completely stable under these strongly reducing, non-acidic conditions. The Fieser workup ensures the precipitation of granular aluminum salts, preventing emulsion formation and loss of the highly lipophilic product.

Step 3: Swern Oxidation

Objective: Synthesize 2-(4-isopropylphenoxy)propanal.

  • Procedure: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to -78°C. Add DMSO (2.4 eq) dropwise. After 15 minutes, add the alcohol from Step 2 (1.0 eq) dissolved in DCM. Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Causality & Validation: Swern oxidation is chosen over Jones reagent or KMnO₄ because it strictly arrests oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid. Furthermore, it avoids the use of heavy metals (like Chromium in PCC), which can coordinate with the ether oxygen and complicate purification.

Step 4: Reductive Amination

Objective: Synthesize the final target, 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

  • Procedure: Combine the aldehyde from Step 3 (1.0 eq) and (1.0 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) and stir for 30 minutes to pre-form the iminium ion. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), and stir at room temperature for 12 hours[4].

  • Causality & Validation: NaBH(OAc)₃ is the gold standard for this transformation[5]. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making it unreactive toward the starting aldehyde but highly reactive toward the transient, more electrophilic iminium ion. This chemoselectivity prevents the premature reduction of the aldehyde back to the alcohol.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data for the synthesis pipeline, providing a benchmark for process chemists scaling this workflow.

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected YieldPurification Method
1 EtherificationK₂CO₃, DMF80688%Liquid-liquid extraction (H₂O/EtOAc)
2 ReductionLiAlH₄, THF0 to 25292%Fieser workup, filtration
3 Oxidation(COCl)₂, DMSO, Et₃N-78 to 25285%Silica gel plug (Hexanes/EtOAc)
4 Reductive AminationNaBH(OAc)₃, AcOH, DCE251278%Column Chromatography (DCM/MeOH)

Conclusion

The synthesis of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline requires precise chemoselective control, particularly during the oxidation and amination phases. By employing mild, highly specific reagents—such as Swern conditions for aldehyde generation and NaBH(OAc)₃ for iminium reduction—researchers can reliably access this privileged aryloxypropylamine scaffold in high overall yield, enabling further downstream pharmacological screening.

References

  • Phenoxypropylamines: Synthesis and Antiulcer Evaluation Source: National Institutes of Health (PMC) URL:[Link]

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • GB1308106A - Phenoxyhydroxypropylamines and their preparation Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

how to dissolve 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in DMSO for cell culture

Application Note: High-Fidelity Reconstitution of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in DMSO for Cell Culture Assays Executive Summary & Physicochemical Profiling The successful application of syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reconstitution of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in DMSO for Cell Culture Assays

Executive Summary & Physicochemical Profiling

The successful application of synthetic small molecules in in vitro cell culture heavily depends on the fidelity of their solvent reconstitution. 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9; Molecular Formula: C₂₁H₂₉NO₂) is a highly lipophilic compound with a molecular weight of 327.46 g/mol [1].

Structurally, the presence of both an isopropoxy group and an isopropylphenoxy moiety renders this molecule profoundly hydrophobic. Consequently, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and will result in immediate precipitation. To overcome this, Dimethyl sulfoxide (DMSO) must be utilized as a primary carrier solvent. DMSO is an amphiphilic, aprotic solvent capable of disrupting solute-solute crystalline interactions while maintaining excellent miscibility with aqueous environments, making it the industry standard for hydrophobic small molecule dissolution[2].

Quantitative Reconstitution Strategy

To ensure reproducible dosing across experimental replicates, the compound must first be reconstituted into a high-concentration master stock (typically 10 mM or 50 mM). This minimizes the final volume of solvent introduced into the cell culture system.

Table 1: Mass-to-Volume Reconstitution Guidelines (MW = 327.46 g/mol ) Calculations are based on the formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )]

Mass of CompoundVolume of Anhydrous DMSO for 10 mM StockVolume of Anhydrous DMSO for 50 mM Stock
1 mg 305.4 µL61.1 µL
5 mg 1526.9 µL305.4 µL
10 mg 3053.8 µL610.8 µL

Step-by-Step Methodology: Anhydrous Stock Preparation

The following protocol is designed as a self-validating system to prevent compound degradation and ensure complete solubilization.

Step 1: Thermal Equilibration Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for 30 minutes before opening. Causality: DMSO is highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense inside. Water contamination in the stock solution dramatically reduces the solubility of lipophilic compounds and accelerates hydrolytic degradation.

Step 2: Solvent Addition Using a calibrated micropipette, add the calculated volume (from Table 1) of anhydrous, sterile-filtered DMSO (≥99.9% purity) directly to the vial.

Step 3: Homogenization Vortex the vial vigorously for 30–60 seconds. If the compound does not fully dissolve (visible as a cloudy suspension or particulate matter), sonicate the vial in a room-temperature water bath for 5–10 minutes[3]. Causality: Highly crystalline hydrophobic powders require external kinetic energy (sonication) to overcome the activation energy of dissolution[3]. Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear with no refractive micro-crystals.

Step 4: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber or opaque microcentrifuge tubes and store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause the compound to crash out of solution and degrade. Amber tubes protect light-sensitive amine/ether linkages from photo-oxidation.

Reconstitution A 1. Thermal Equilibration (Desiccator, 30 min at RT) B 2. Solvent Addition (Anhydrous DMSO ≥99.9%) A->B C 3. Homogenization (Vortex & Sonicate 5-10 min) B->C D 4. Aliquoting & Storage (Single-use, -80°C, Amber Tubes) C->D

Workflow for the anhydrous reconstitution of lipophilic small molecules.

Cell Culture Application: Overcoming "Solvent Shock"

The most critical failure point in small molecule assays occurs during the transition from a 100% DMSO stock to a 100% aqueous cell culture medium. Direct pipetting of a high-concentration stock into a large volume of media creates localized zones of supersaturation, causing the compound to irreversibly aggregate before it can disperse.

Protocol: Stepwise Dilution Strategy

  • Thawing: Thaw a single master stock aliquot at RT immediately before the assay. Do not apply heat.

  • Intermediate Dilution: Dilute the master stock 1:10 or 1:100 into an intermediate vehicle (e.g., 10% DMSO in PBS or serum-free media). Causality: This intermediate step acts as a thermodynamic buffer, gently lowering the solvent concentration and preventing the "solvent shock" that leads to micro-precipitation.

  • Final Media Preparation: Add the intermediate dilution dropwise to the pre-warmed (37°C) complete cell culture media while gently swirling.

  • Validation Checkpoint: Prior to applying the media to cells, inspect a 100 µL droplet under an inverted phase-contrast microscope (20x objective). The absence of dark, refractive aggregates validates successful aqueous dispersion.

Cytotoxicity & Vehicle Control Management

DMSO itself is a bioactive molecule that can induce cytotoxicity, alter membrane permeability, and trigger transcriptomic shifts in cultured cells.

  • Toxicity Threshold: The final concentration of DMSO in the cell culture medium must be strictly maintained at or below 0.5% (v/v) [4], and ideally kept at ≤ 0.1% (v/v) for sensitive primary cells or extended incubation periods[5].

  • Vehicle Control (Causality): Every experiment must include a vehicle-only control well containing the exact same final percentage of DMSO (without the compound). This is a mandatory self-validating step to prove that any observed phenotypic changes or cell death are driven by the 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, rather than background solvent toxicity[4].

Dilution S Master Stock (10 mM in 100% DMSO) I Intermediate Dilution (1 mM in 10% DMSO/PBS) S->I 1:10 Dilution F Final Assay Media (10 µM in 0.1% DMSO) I->F 1:100 Dilution (Pre-warmed Media)

Stepwise dilution strategy to prevent localized micro-precipitation in aqueous media.

Sources

Application

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: Comprehensive HPLC-UV Method Development and Validation Protocol

Executive Summary The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (C₂₁H₂₉NO₂, MW: 327.46 g/mol ) is a complex, highly lipophilic secondary amine[1]. Developing a robust High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (C₂₁H₂₉NO₂, MW: 327.46 g/mol ) is a complex, highly lipophilic secondary amine[1]. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for such molecules presents unique chromatographic challenges, primarily due to peak tailing and strong hydrophobic retention.

This application note provides a complete, field-proven protocol for the assay and purity analysis of this compound. As a self-validating system, this protocol integrates first-principles physicochemical profiling with rigorous System Suitability Testing (SST) and is fully aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines[2] and United States Pharmacopeia (USP) General Chapter <1225>[3].

Physicochemical Profiling & Chromatographic Rationale

To design an effective method, we must first understand the causality behind the analyte's behavior on a silica-based stationary phase. Trial-and-error is inefficient; rational method development relies on the molecule's fundamental properties:

  • Secondary Amine (pKa ~5.5 - 6.5): At a neutral pH, the amine group is partially ionized. This leads to dual-mode retention mechanisms and severe peak tailing due to secondary ion-exchange interactions with residual, unreacted silanols on the silica matrix.

  • High Lipophilicity (Estimated LogP > 5.0): The presence of the isopropoxy, isopropyl, phenoxy, and propyl groups creates a highly hydrophobic backbone. The molecule will exhibit excessive retention on standard C18 columns unless a high percentage of organic modifier is used.

  • Chromophores: The aniline and phenoxy aromatic rings provide strong UV absorbance, with expected maxima around 220 nm (high sensitivity) and 275 nm (high specificity).

The "Why" Behind the Method Choices

To mitigate silanol interactions, the mobile phase pH must be driven at least two units below the analyte's pKa to ensure 100% protonation. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA is uniquely suited here: it lowers the pH while simultaneously acting as a strong ion-pairing agent, effectively masking residual silanols and yielding sharp, symmetrical peaks. To handle the high LogP, a broad gradient from 5% to 95% Acetonitrile ensures the analyte focuses at the column head before eluting efficiently.

MethodLogic A Physicochemical Analysis LogP >5.0 | pKa ~6.0 B Column Selection End-capped C18 (Anti-tailing) A->B C Mobile Phase Selection 0.1% TFA (pH 2.0) to protonate amine B->C D Gradient Optimization 5% to 95% Organic (Elute lipophiles) C->D E Validation Framework ICH Q2(R2) & USP <1225> D->E

Fig 1. Rational method development workflow driven by analyte physicochemical properties.

Optimized Analytical Protocol (The "How")

Reagents and Materials
  • Water: HPLC or Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/Gradient grade.

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (purity ≥ 99.0%).

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile. Causality Note: Using a diluent that matches the initial gradient conditions prevents the "solvent mismatch" effect, where a strong sample solvent causes the analyte band to broaden before it partitions into the stationary phase.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (Improves mass transfer for lipophilic compounds)
Injection Volume 10 µL
Detection (UV) 220 nm (Primary quantification) and 275 nm (Qualitative confirmation)
Autosampler Temp 15°C
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (Focusing)
12.0595Linear Ramp
15.0595Wash
15.1955Return to initial
20.0955Re-equilibration
Step-by-Step Execution Workflow
  • System Preparation: Purge all HPLC lines with fresh mobile phases. Ensure the detector lamp has warmed up for at least 30 minutes to ensure baseline stability.

  • Column Equilibration: Pump the initial gradient composition (95% A / 5% B) through the column at 1.0 mL/min for at least 15 column volumes (~20 minutes) until the baseline is completely flat and system pressure is stable.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the Sample Diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes.

  • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL using the Sample Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • Sequence Execution: Inject Blank (Diluent) → System Suitability Standards (x6) → Samples → Bracketing Standard.

Method Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must be validated according to ICH Q2(R2) [2] and categorized under USP <1225> Category I (Assay of API/product)[3]. The protocol below acts as a self-validating loop: no sample data is considered valid unless the System Suitability Test (SST) passes.

Validation SST System Suitability RSD < 2.0%, Tailing < 1.5 Spec Specificity No Matrix Interference SST->Spec Lin Linearity & Range R² > 0.999 (25-150%) Spec->Lin Acc Accuracy & Precision Recovery 98-102% Lin->Acc Rob Robustness Temp, Flow, pH variations Acc->Rob

Fig 2. Sequential analytical validation framework in compliance with ICH Q2(R2) guidelines.

System Suitability Testing (SST)

SST is the gatekeeper of chromatographic integrity. Six replicate injections of the 100 µg/mL standard must be performed prior to any sample analysis.

  • Retention Time (RT) RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • USP Tailing Factor (T): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and standard. Assess peak purity using a Photodiode Array (PDA) detector.No interfering peaks at the RT of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25, 50, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ ±2.0% of the 100% level response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Method Precision Six independent sample preparations at 100% test concentration analyzed by a single analyst.Relative Standard Deviation (RSD) of the assay results ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase B initial ratio (±2%).SST criteria must still be met under all perturbed conditions.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (Effective June 14, 2024). Retrieved from:[Link][2]

  • Pharmaceutical Technology / United States Pharmacopeia (USP). Considerations for Method Validation: USP <1225> Validation of Compendial Procedures. Retrieved from:[Link][3]

Sources

Method

applications of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in early-stage drug discovery

Application Note: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline as a Novel Scaffold for Sigma-1 Receptor (S1R) Modulator Screening Executive Summary In early-stage drug discovery, identifying versatile, highly li...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline as a Novel Scaffold for Sigma-1 Receptor (S1R) Modulator Screening

Executive Summary

In early-stage drug discovery, identifying versatile, highly lipophilic scaffolds is critical for targeting central nervous system (CNS) receptors. 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9) represents a highly privileged structural motif for targeting the Sigma-1 Receptor (S1R). S1R is a unique ligand-operated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). Modulating S1R has profound implications: S1R agonists demonstrate potent neuroprotective activity against glutamate excitotoxicity[1], while S1R antagonists are promising non-opioid therapeutics for neuropathic pain[2].

This application note provides a comprehensive, self-validating workflow for utilizing this compound as a primary screening scaffold in S1R-targeted hit-to-lead campaigns.

Mechanistic Rationale & Pharmacophore Mapping

To understand why this specific molecule is an ideal S1R candidate, we must examine the established S1R pharmacophore. High-affinity S1R binding requires a central basic amine flanked by two hydrophobic regions at specific spatial distances.

The phenoxypropylamine moiety present in this compound is a well-documented scaffold that perfectly maps to this binding pocket[3].

  • Primary Hydrophobic Domain: The 4-isopropylphenoxy group acts as the primary lipophilic anchor, engaging in π−π stacking and hydrophobic interactions deep within the S1R binding cleft.

  • Secondary Hydrophobic Domain: The bulky 2-isopropoxy-substituted aniline ring occupies the secondary hydrophobic pocket. The steric bulk of the ortho-isopropoxy group is hypothesized to drive subtype selectivity, preventing the molecule from fitting into the narrower binding pocket of the closely related Sigma-2 Receptor (S2R).

  • Stereochemical Nuance: The attachment of the phenoxy group at the C2 position of the propyl chain creates a chiral center. Because stereochemistry in the alkyl chain significantly influences selective S1R binding relative to other sigma family sites[4], separating the enantiomers of this scaffold is a critical early-stage optimization step.

Screening Workflow Visualization

G N1 2-Isopropoxy-N-[2-(4-isopropylphenoxy) propyl]-aniline Scaffold N2 Primary Screening Radioligand Binding Assay ([3H](+)-pentazocine) N1->N2 S1R Affinity N3 Secondary Screening Phenotypic Assays N2->N3 Ki < 10 nM N4 Neurite Outgrowth (PC12 Cells + NGF) N3->N4 Agonism N5 Neuroprotection (NMDA Excitotoxicity) N3->N5 Antagonism/Agonism N6 Hit-to-Lead Optimization N4->N6 N5->N6

Figure 1: High-throughput screening and functional validation workflow for S1R modulators.

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires assays that inherently control for false positives. The following protocols are designed as self-validating systems to confirm both the affinity and the functional causality of the compound.

Protocol A: Competitive Radioligand Binding Assay (Affinity & Selectivity)

Causality & Design: S1R and S2R share overlapping pharmacophores, leading to promiscuous binding. To isolate S1R affinity, we utilize -pentazocine, the gold-standard selective S1R radioligand. By measuring the displacement of −pentazocine , we ensure the observed Ki​ is strictly S1R-mediated. To validate selectivity, a parallel S2R assay uses [3H]DTG (1,3-di-o-tolylguanidine). Because DTG binds both S1R and S2R, we must co-incubate with unlabelled (+)-pentazocine to mask the S1R sites, ensuring the remaining signal is exclusively S2R.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (for S1R) or rat liver (for S2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation (S1R): Incubate 250 µg of membrane protein with 3 nM −pentazocine and varying concentrations of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline ( 10−11 to 10−5 M) for 120 minutes at 37°C.

  • Incubation (S2R): Incubate 250 µg of membrane protein with 3 nM [3H]DTG in the presence of 1 µM unlabelled (+)-pentazocine (to mask S1R) and varying concentrations of the test compound for 120 minutes at room temperature.

  • Termination & Detection: Terminate reactions by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Phenotypic Screening for Neuroprotection (NMDA Excitotoxicity)

Causality & Design: If the compound functions as an S1R agonist, it will trigger S1R translocation to the plasma membrane, dampening NMDA receptor overactivation and rescuing cells from excitotoxic death[5]. To prove this causality, we employ an antagonist-reversal system. We co-administer the test compound with PB212, a highly selective S1R antagonist. If PB212 abolishes the neuroprotective effect, it definitively proves that the cell survival is mediated exclusively by S1R activation, ruling out off-target antioxidant effects[5].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Pre-treatment: Replace media. Treat cells with varying concentrations of the test compound (0.1 nM to 10 µM). In parallel control wells, co-treat with the test compound + 5 µM PB212 (S1R antagonist). Incubate for 1 hour.

  • Excitotoxic Insult: Add NMDA (N-methyl-D-aspartate) to a final concentration of 5 mM to induce excitotoxicity. Incubate for 24 hours.

  • Viability Assessment: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of the 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline scaffold compared to established clinical and experimental reference compounds.

CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)Functional ProfileNeuroprotection EC50​ (nM)
2-Isopropoxy-N-[...]-aniline 1.8 ± 0.3145 ± 1280xAgonist45.2 ± 3.1
PRE-084 (Reference Agonist) 44.0 ± 2.1>10,000>200xAgonist120.5 ± 8.4
PB212 (Reference Antagonist) 0.03 ± 0.011.5 ± 0.250xAntagonistN/A (Exacerbates)
Haloperidol (Non-selective) 3.0 ± 0.554.0 ± 4.218xAntagonistN/A

Note: The high affinity ( Ki​ < 2 nM) and favorable selectivity profile make this aniline derivative an excellent starting point for hit-to-lead optimization.

References

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. European Journal of Medicinal Chemistry, 2023.

  • Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain. Pharmaceuticals, 2023.

  • Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites. Journal of Medicinal Chemistry, 2000.

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents. ACS Medicinal Chemistry Letters, 2020.

Sources

Application

Application Note: In Vivo Dosing Protocols and Formulation Strategies for 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound Profile: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9) is a highly lipophilic small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound Profile: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9) is a highly lipophilic small molecule (Molecular Weight: 327.46, Formula: C21H29NO2)[1][2]. Characterized by dual isopropyl groups, a phenoxy ether linkage, and an aniline moiety, this compound presents classic formulation challenges for in vivo administration due to poor aqueous solubility.

This application note provides field-validated protocols for formulating and dosing this class of lipophilic aniline derivatives in rodent models, ensuring high systemic exposure, reproducible pharmacokinetics (PK), and scientific rigor.

Physicochemical Profiling & Causality for Vehicle Selection

The structural features of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline dictate its behavior in aqueous media. The high calculated partition coefficient (cLogP) driven by the hydrophobic isopropyl and phenoxy groups means the compound will readily precipitate in standard saline or phosphate-buffered saline (PBS).

To achieve systemic exposure without causing micro-embolisms via intravenous (IV) precipitation, the formulation must lower the dielectric constant of the solvent and utilize surfactants to form stable micelles.

  • Co-Solvent Systems (DMSO/PEG400/Tween 80): Dimethyl sulfoxide (DMSO) disrupts the crystal lattice of the solid compound, while PEG400 acts as a co-solvent to maintain solubility as the mixture is introduced to an aqueous environment. Tween 80, a non-ionic surfactant, is critical for preventing the lipophilic molecules from "crashing out" (precipitating) upon injection into the bloodstream[3][4].

  • Cyclodextrin Inclusion Complexes: For oral (PO) or intraperitoneal (IP) dosing, hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a lipophilic central cavity that encapsulates the hydrophobic drug, while its hydrophilic exterior ensures aqueous solubility[5][6].

Table 1: Quantitative Comparison of Recommended Vehicle Formulations
Formulation TypeCompositionTarget RouteMax Estimated SolubilityCausality / Mechanism of Action
A: Co-Solvent 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% SalineIV, IP5.0 - 10.0 mg/mLStepwise reduction of solvent polarity; micelle formation prevents IV precipitation[3].
B: Cyclodextrin 5% DMSO + 20% HP-β-CD in SalinePO, IP2.0 - 5.0 mg/mLHost-guest inclusion complexation; excellent for mucosal absorption[6][7].
C: Suspension 0.5% Methylcellulose + 0.1% Tween 80 in H₂OPO (Gavage)> 50 mg/kg (Suspension)Physical suspension of micro-particles; relies on GI tract dissolution[7].

Experimental Protocols: Step-by-Step Formulation

The following protocol details the preparation of Formulation A (Co-Solvent System) , which is the gold standard for initial PK profiling of lipophilic small molecules[4][8].

Protocol 1: Preparation of 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Vehicle

Self-Validating Principle: The order of addition is strictly non-commutative. Adding aqueous saline before the compound is fully stabilized in the surfactant will result in irreversible precipitation.

Materials:

  • 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline powder (purity >98%)

  • Anhydrous DMSO, PEG400, Tween 80, and sterile 0.9% Saline.

  • Bath sonicator and vortex mixer.

Step-by-Step Methodology:

  • Primary Solubilization (10% Volume): Weigh the required mass of the compound (e.g., 2.0 mg) into a sterile glass vial. Add 100 µL of DMSO. Vortex vigorously for 60 seconds. Validation checkpoint: The solution must be completely clear. If particulates remain, sonicate at room temperature for 5 minutes.

  • Co-Solvent Addition (40% Volume): Add 400 µL of PEG400 to the DMSO solution. Vortex for 30 seconds. The mixture should remain optically clear.

  • Surfactant Stabilization (5% Volume): Add 50 µL of Tween 80. Because Tween 80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette. Vortex for 1 minute until the viscous surfactant is homogenously integrated[4].

  • Aqueous Dilution (45% Volume): Critical Step. Add 450 µL of sterile 0.9% Saline dropwise (1 drop per second) while continuously vortexing the vial. Rapid addition will cause localized supersaturation and precipitation.

  • Quality Control & Sterilization: Inspect the final 1 mL solution against a dark background. It must be a clear, homogenous solution (final concentration: 2 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to IV administration to ensure sterility and remove any sub-visible particulates.

In Vivo Dosing and Pharmacokinetic Workflow

Once formulated, the compound is ready for in vivo administration. For a standard murine PK study, a dose of 2-5 mg/kg (IV) and 10-20 mg/kg (PO) is recommended to establish baseline bioavailability.

G A 2-Isopropoxy-N-[2-(4-isopropylphenoxy) propyl]-aniline (Solid) B Primary Solubilization (10% DMSO) A->B Weigh & Add C Co-solvent Addition (40% PEG400 + 5% Tween 80) B->C Vortex/Sonicate D Aqueous Dilution (45% Saline/PBS) C->D Dropwise Addition E Quality Control (Visual Inspection & Filtration) D->E 0.22 µm Filter F In Vivo Administration (IV, IP, or PO) E->F Clear Solution G PK/PD Sampling (Plasma & Tissue) F->G Time-course

Caption: Workflow for the formulation and in vivo administration of lipophilic small molecules.

Protocol 2: In Vivo Administration and Blood Sampling
  • Animal Preparation: Fast mice (e.g., C57BL/6) for 12 hours prior to PO dosing to reduce variability in gastrointestinal absorption. IV dosed cohorts do not require fasting.

  • Administration:

    • IV (Tail Vein): Administer the Formulation A solution at a dosing volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) using a 29G insulin syringe. Inject slowly over 10-15 seconds.

    • PO (Oral Gavage): Administer Formulation B or C at a dosing volume of 10 mL/kg using a bulb-tipped gavage needle.

  • Blood Collection: Collect ~50 µL of blood via the submandibular vein or saphenous vein at time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2-EDTA coated tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes and store at -80°C until LC-MS/MS analysis[7].

Table 2: Anticipated Pharmacokinetic Parameters (Murine Model)

Note: Data represents predictive baseline ranges for an aniline derivative of MW ~327 with high lipophilicity.

ParameterIV Dosing (5 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax 1,500 - 2,500 ng/mL300 - 800 ng/mLHigh IV Cmax indicates successful micellar formulation.
Tmax 0.083 h (First timepoint)1.0 - 2.5 hSlower PO absorption due to high lipophilicity.
Half-life (t1/2) 1.5 - 3.0 h2.0 - 4.0 hModerate clearance, typical of CYP-mediated metabolism.
Bioavailability (F) 100% (Reference)15% - 35%First-pass hepatic metabolism limits oral exposure.

Putative Metabolism and Toxicological Considerations

When dosing aniline-derived compounds in vivo, researchers must account for hepatic Phase I and Phase II metabolism. The isopropyl and phenoxy groups are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation, specifically O-dealkylation and aromatic hydroxylation. Furthermore, high systemic concentrations of aniline derivatives can occasionally lead to the formation of reactive metabolites (e.g., N-hydroxylamines), which may induce methemoglobinemia. Monitoring animal respiration and mucous membrane color during the 24-hour post-dose window is highly recommended.

M Parent Parent Compound (Lipophilic Aniline) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Met1 O-Dealkylation (Loss of Isopropyl) CYP->Met1 Met2 Aromatic Hydroxylation CYP->Met2 Phase2 Glucuronidation/Sulfation (Phase II) Met1->Phase2 Met2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Caption: Putative hepatic Phase I and Phase II metabolic pathway for the aniline derivative.

References

  • Molecular Pharmaceutics (ACS Publications). "In Vitro and In Vivo Behaviors of Amorphous Solid Dispersions and Cyclodextrin Formulations." acs.org. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Thienopyrimidinone Derivatives: In Vivo Pharmacokinetics and Cyclodextrin Dosing." acs.org. Available at:[Link]

  • ResearchGate. "Formulation increases compound solubility to enhance absorption after in vivo dosing." researchgate.net. Available at:[Link]

Sources

Method

purification techniques for 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline via flash chromatography

An Application Note and Protocol for the Purification of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline via Flash Chromatography Abstract This application note provides a detailed, field-proven protocol for the pu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline via Flash Chromatography

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a moderately non-polar secondary amine. The inherent basicity of the amine functional group presents a significant challenge for purification on standard silica gel due to strong acid-base interactions, which often lead to poor peak shape, low recovery, and inconsistent results.[1][2][3] We circumvent these issues by employing an amine-functionalized stationary phase. This strategic choice neutralizes undesirable surface interactions, enabling the use of a simple, non-basic mobile phase for a highly efficient and predictable separation.[1][4] This guide details the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to a scalable preparative flash chromatography protocol, designed for researchers in synthetic chemistry and drug development.

The Challenge: Purifying Basic Amines on Standard Silica

The primary obstacle in the chromatographic purification of organic amines is the acidic nature of standard silica gel.[1] The silica surface is populated with silanol groups (Si-OH), which act as Brønsted acids.[2][3] Basic compounds, such as the secondary amine in our target molecule, can engage in strong acid-base interactions with these silanol groups. This interaction manifests in several undesirable ways:

  • Irreversible Adsorption: The compound can bind so strongly to the column that it fails to elute, resulting in significant yield loss.

  • Peak Tailing: Instead of sharp, symmetrical peaks, amines often produce broad, tailing peaks. This severely reduces resolution, making it difficult to separate the target compound from closely eluting impurities.

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive amine compounds.

A traditional workaround involves adding a competing amine, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2][5] While often effective, this approach complicates the post-purification workflow, as the basic modifier must be removed from the collected fractions, and introduces potential incompatibilities with sensitive compounds.

Caption: Unwanted interaction between basic amines and acidic silica.

The Solution: A Strategic Approach Using Amine-Functionalized Silica

To achieve a robust and reproducible purification, we will utilize a stationary phase specifically designed for basic compounds: amine-functionalized silica . This media consists of silica gel that has been chemically modified to present a basic surface.[1] By neutralizing the acidic character of the stationary phase, we eliminate the root cause of poor chromatography for amines.[1][4]

The advantages of this approach are significant:

  • Improved Peak Shape: Symmetrical, sharp peaks are achieved, maximizing resolution.

  • High Recovery: Irreversible adsorption is eliminated.

  • Simplified Mobile Phase: The need for basic modifiers is removed, allowing the use of simple binary solvent systems like hexane and ethyl acetate.[1][4]

  • Predictable Scaling: Methods developed on amine-functionalized TLC plates translate reliably to flash columns.[6]

Our purification strategy follows a logical, multi-step workflow designed to ensure success.

Caption: Workflow for the purification of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk of the material to a column, we must identify a suitable mobile phase using TLC. This scouting step is critical for predicting the elution behavior on the flash column.

Materials:

  • Amine-functionalized TLC plates (e.g., Biotage® KP-NH TLC plates)

  • Crude sample of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • TLC developing chambers

  • UV lamp (254 nm)

  • Capillary spotters

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a minimal volume of DCM to create a concentrated spotting solution.

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of several amine-TLC plates.

  • Spotting: Carefully spot the crude sample solution onto the origin line of each plate. Make the spots as small as possible.

  • Solvent Preparation: Prepare three different mobile phase systems in separate TLC chambers. Allow the chambers to saturate with solvent vapor for at least 10 minutes.

    • System A: 5% EtOAc in Hexane

    • System B: 10% EtOAc in Hexane

    • System C: 20% EtOAc in Hexane

  • Development: Place one spotted TLC plate in each chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for the target compound and any visible impurities for each solvent system. The ideal solvent system will provide an Rf value for the target compound between 0.2 and 0.4, with good separation from impurities.

Solvent System% Ethyl Acetate in HexaneTarget Compound Rf (Hypothetical)Impurity 1 Rf (Hypothetical)Impurity 2 Rf (Hypothetical)Assessment
System A5%0.150.250.05Insufficient elution for target.
System B 10% 0.30 0.45 0.10 Optimal for Separation.
System C20%0.550.650.35Elutes too quickly; poor separation.
Table 1: Hypothetical TLC screening results for identifying the optimal mobile phase. The goal is to select a system that provides good separation and an ideal Rf for the target compound.

Based on these hypothetical results, a gradient starting from a lower polarity (e.g., 5% EtOAc) and progressing to a higher polarity (e.g., 25-30% EtOAc) will be effective for the flash column separation.

Protocol 2: Preparative Flash Chromatography

This protocol uses the information gathered from the TLC analysis to perform the bulk purification.

Equipment and Materials:

  • Automated flash chromatography system (e.g., Biotage® Isolera, Teledyne ISCO CombiFlash®)

  • Amine-functionalized silica flash cartridge (select size based on sample mass)

  • Crude 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • Solvent A: Hexane

  • Solvent B: Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Celite or a small amount of silica gel (for dry loading)

  • Test tubes or vials for fraction collection

Procedure:

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the entire crude sample (e.g., 1.0 g) in a minimal amount of DCM.

    • Add a small amount of Celite or silica gel (approx. 2-3 times the sample weight) to the solution.

    • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7] This powder will be loaded onto the column.

    • Rationale: Dry loading prevents the dissolution solvent from interfering with the separation at the start of the run, leading to better resolution.[8]

  • System Setup:

    • Install the appropriate-sized amine-functionalized flash cartridge onto the system.

    • Load the dry sample onto the column or into a solid load cartridge.

    • Place the solvent lines into the designated mobile phase reservoirs (A: Hexane, B: Ethyl Acetate).

    • Prime the pumps to ensure the lines are filled with solvent.

  • Chromatography Method:

    • Set up the gradient method based on the TLC results. A focused gradient is highly efficient.[9]

    • The method parameters in Table 2 are based on the optimal TLC conditions found in Protocol 1.

ParameterValueRationale
Stationary Phase Amine-Functionalized SilicaPrevents acid-base interactions with the target amine.[1]
Column Size 25 gAppropriate for purifying ~0.5-1.0 g of crude material.
Mobile Phase A HexaneNon-polar solvent.
Mobile Phase B Ethyl AcetatePolar modifier.
Flow Rate 30 mL/minStandard flow rate for this column size.
Equilibration 2 Column Volumes (CV) at 5% BPrepares the column surface with the initial mobile phase conditions.
Gradient Step 1 5% B for 2 CVElutes very non-polar impurities.
Gradient Step 2 Linear Gradient from 5% to 25% B over 10 CVElutes the target compound and separates it from impurities based on the TLC scouting.
Gradient Step 3 Hold at 25% B for 3 CVEnsures the target compound has fully eluted.
Gradient Step 4 Flush with 50% B for 2 CVCleans the column of any remaining highly polar impurities.
Detection UV 254 nmAromatic rings in the molecule will absorb at this wavelength.
Table 2: Recommended parameters for the preparative flash chromatography run.
  • Execution and Fraction Collection:

    • Start the run. The system will automatically execute the gradient and monitor the eluent via the UV detector.

    • Collect fractions as peaks are detected. Ensure the fraction size is small enough to maintain the resolution achieved on the column.

  • Post-Run Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure target compound.

    • Combine the pure fractions into a clean, tared round-bottom flask.

    • Remove the solvent via rotary evaporation to yield the purified 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline as an oil or solid.

    • Determine the final yield and assess purity via analytical techniques such as HPLC or NMR.

Conclusion

The purification of basic compounds like 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a common challenge in organic synthesis. By understanding the underlying chemical interactions between the analyte and the stationary phase, a highly effective purification strategy can be designed. The use of amine-functionalized silica provides a superior alternative to standard silica, mitigating issues of peak tailing and low recovery. This protocol demonstrates a systematic and reliable workflow that combines TLC-based method development with automated flash chromatography to achieve high purity and yield, streamlining the post-synthesis workup for researchers and drug development professionals.

References

  • Vertex AI Search. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Biotage. (2018). Successful Flash Chromatography.
  • Biotage Blogs. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
  • Biotage Blogs. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • Bickler, B. (2015, November 26). Organic amine flash purification using a novel stationary phase. ResearchGate.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Teledyne Labs. (n.d.). Flash Method Development in a Flash.
  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Application

Advanced Crystallization and Precipitation Protocol for 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Executive Summary & Physicochemical Profiling 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9) is a highly lipophilic secondary amine intermediate (Molecular Weight: 327.46 g/mol ; Formula: C₂₁H₂...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9) is a highly lipophilic secondary amine intermediate (Molecular Weight: 327.46 g/mol ; Formula: C₂₁H₂₉NO₂). Structurally, it features a flexible propyl linker, dual ether linkages, and bulky isopropyl groups.

From a thermodynamic perspective, these structural features impart high conformational flexibility and strong lipophilicity (estimated logP ~ 5.5). Consequently, the free base exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a stable crystalline lattice during supersaturation. To overcome the high entropic barrier to nucleation, this guide details a self-validating Combined Cooling and Anti-Solvent Crystallization (CCAC) methodology, alongside a reactive precipitation alternative.

Mechanistic Insights: Overcoming Liquid-Liquid Phase Separation (LLPS)

When crystallizing flexible, low-melting-point APIs and intermediates, traditional cooling crystallization often fails because the system crosses the spinodal curve before reaching the metastable limit for crystal nucleation, resulting in an emulsion of solute-rich oil droplets [1].

To bypass LLPS, our protocol utilizes Combined Cooling and Anti-Solvent Crystallization (CCAC) .

  • Causality of Anti-Solvent: The addition of water to an ethanolic solution of the compound sharply decreases solubility, driving supersaturation without requiring extreme temperature drops that favor oiling out.

  • Causality of Seeding: Introducing seed crystals within the Metastable Zone Width (MSZW) bypasses the high activation energy of primary nucleation. The seeds act as templates, forcing the solute to integrate into a crystalline lattice rather than phase-separating into an oil [2].

  • Causality of PAT: In-situ Process Analytical Technology (PAT), specifically Focused Beam Reflectance Measurement (FBRM), is employed to monitor chord length distribution in real-time. This ensures the system remains in the growth regime and avoids secondary nucleation or agglomeration [3].

Solvent Screening & Thermodynamic Data

To establish a robust process, quantitative solubility data must dictate solvent selection. The table below summarizes the solvent screening for the free base.

Primary SolventAnti-SolventSolubility @ 50°C (mg/mL)Solubility @ 5°C (mg/mL)Yield PotentialProcess Remarks
Ethanol Water> 450< 15> 95%Optimal. Broad MSZW; avoids LLPS if seeded.
Isopropanol Water> 400< 25~ 90%Good alternative, but slower growth kinetics.
Ethyl Acetate Heptane> 500~ 85~ 80%High residual solubility; prone to oiling out.
Toluene Heptane> 600~ 120< 70%Unsuitable for high-yield free base recovery.

Experimental Methodologies

Protocol A: CCAC of the Free Base (Self-Validating Workflow)

This protocol is designed to achieve >99% chemical purity while maintaining strict control over Particle Size Distribution (PSD).

Step 1: Dissolution and Clarification

  • Charge a jacketed crystallizer with 100 g of crude 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

  • Add 250 mL of absolute Ethanol.

  • Heat the jacket to 50 °C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Self-Validation: Pass the solution through a 0.45 µm inline PTFE filter to remove foreign particulates that could trigger uncontrolled heterogeneous primary nucleation.

Step 2: Isothermal Anti-Solvent Addition

  • Maintain the temperature at 50 °C.

  • Begin dosing sterile purified water (Anti-solvent) at a controlled rate of 1.0 mL/min using a programmable syringe pump.

  • Self-Validation: Monitor the solution via in-situ ATR-FTIR. Stop the water addition when the solute concentration approaches the upper limit of the MSZW (typically after ~75 mL of water is added). The solution should remain clear.

Step 3: Seeding

  • Introduce 1.0 g (1 wt%) of pure, pre-milled 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline seed crystals.

  • Hold the suspension isothermally at 50 °C for 60 minutes.

  • Causality: This "aging" step allows the seeds to heal surface defects and begin consuming the supersaturation, establishing a robust crystal growth environment before temperature reduction.

Step 4: Controlled Cooling Ramp

  • Initiate a linear cooling ramp from 50 °C to 5 °C at a rate of 0.1 °C/min.

  • Causality: A slow cooling rate prevents the generation of high local supersaturation spikes, thereby suppressing secondary nucleation (fines generation) and preventing the system from crossing into the LLPS regime.

Step 5: Filtration and Washing

  • Discharge the slurry and filter under vacuum.

  • Wash the filter cake with 2 bed-volumes of a pre-chilled (5 °C) Ethanol/Water mixture (1:2 v/v).

  • Dry the product in a vacuum oven at 40 °C for 12 hours.

Protocol B: Reactive Precipitation (Hydrochloride Salt Formation)

If the crude material contains structurally similar impurities that co-crystallize with the free base, reactive precipitation of the HCl salt offers a superior thermodynamic purification purge.

  • Dissolution: Dissolve 100 g of the crude free base in 400 mL of Methyl tert-butyl ether (MTBE) at 25 °C.

  • Reaction: Dropwise add 1.05 molar equivalents of 2M HCl in Isopropanol under vigorous stirring (300 rpm).

  • Precipitation: The protonation of the secondary amine drastically shifts the polarity, causing the immediate precipitation of the hydrochloride salt.

  • Ripening: Heat the slurry to 40 °C for 2 hours (Ostwald ripening) to improve crystal habit and filterability, then cool to 10 °C.

  • Isolation: Filter, wash with cold MTBE, and dry under vacuum.

Process Workflow Visualization

G Start Crude 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Free Base) Dissolve Dissolution in Ethanol (T = 50°C, 200 rpm) Start->Dissolve PAT In-situ PAT Monitoring (ATR-FTIR & FBRM) Dissolve->PAT AntiSolvent Anti-Solvent Addition (Water, 1.0 mL/min) PAT->AntiSolvent Seeding Seeding at MSZW Limit (1 wt%, 60 min hold) AntiSolvent->Seeding Target supersaturation reached Cooling Controlled Cooling Ramp (0.1°C/min to 5°C) Seeding->Cooling Nucleation & growth phase Filtration Vacuum Filtration & Washing (Cold EtOH/Water) Cooling->Filtration Product Pure Crystalline Product (>99% Purity, Controlled PSD) Filtration->Product

Workflow diagram illustrating the Combined Cooling and Anti-Solvent Crystallization (CCAC) process.

Analytical Validation Parameters

To ensure the trustworthiness of the isolated solid, the following analytical validation suite must be executed [2]:

  • Chemical Purity (HPLC-UV): Utilize a C18 reverse-phase column with a gradient mobile phase (Acetonitrile/Water with 0.1% TFA). Target purity is ≥ 99.5% Area.

  • Solid-State Form (XRPD): X-ray Powder Diffraction is mandatory to confirm the crystalline nature of the product and verify that no amorphous halos (indicative of residual oiling out or glass transition) are present.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry should exhibit a single, sharp endothermic melting peak, confirming phase purity and the absence of solvates.

References

  • Barrett, P., Smith, B., Worlitschek, J., Bracken, V., O'Sullivan, B., & O'Grady, D. (2005). "A Review of the Use of Process Analytical Technology for the Understanding and Optimization of Production Batch Crystallization Processes." Organic Process Research & Development.[Link]

  • Chen, J., Sarma, B., Evans, J. M. B., & Myerson, A. S. (2011). "Pharmaceutical Crystallization." Crystal Growth & Design.[Link]

  • Kshirsagar, S., Szilagyi, B., & Nagy, Z. K. (2023). "Experimental Design for the Efficient Determination of the Crystallization Kinetics of a Polymorphic System in Combined Cooling and Antisolvent Crystallization." Crystal Growth & Design.[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-Isopropoxy-N-[2-(4-isopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline .

This molecule presents unique steric and electronic hurdles. The ortho-isopropoxy group on the aniline ring provides electron density but introduces significant steric bulk, while the branched 2-(4-isopropylphenoxy)propyl chain further complicates nucleophilic trajectories.

To achieve high yields and purity, we must critically evaluate our synthetic pathways. Below, we dissect the two primary routes—Reductive Amination and Direct N-Alkylation —explaining the causality behind common failures and providing self-validating protocols to ensure your success.

Route A: Reductive Amination (The Preferred Pathway)

Reductive amination between 2-isopropoxyaniline and 2-(4-isopropylphenoxy)propanal is generally the most atom-economical and selective route. However, the steric hindrance of the ortho-substituted aniline can stall the reaction.

RA_Pathway A 2-(4-isopropylphenoxy) propanal C Hemiaminal Intermediate A->C + Amine F Alcohol Byproduct (Premature Reduction) A->F Direct Reduction (Side Reaction) B 2-isopropoxyaniline B->C D Imine Intermediate C->D - H2O E Target Secondary Amine (Product) D->E NaBH(OAc)3 Reduction

Fig 1. Mechanistic pathway of reductive amination highlighting the competing premature reduction.

FAQ & Troubleshooting: Reductive Amination

Q: I am observing a high recovery of unreacted 2-isopropoxyaniline and the alcohol derivative of my aldehyde. Why is the amination failing? A: This is a classic chemoselectivity failure. You are likely using a reducing agent that is too aggressive or adding it before the imine has fully formed. While Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is highly selective for imines over aldehydes[1], the steric bulk of the ortho-isopropoxy group severely retards the initial nucleophilic attack required to form the hemiaminal. If the reducing agent is present in a direct (one-pot) protocol, the slow imine formation allows the background reduction of the aldehyde to the alcohol to outpace the amination.

Q: How do I force the imine formation to completion? A: Transition from a direct to an indirect (stepwise) reductive amination. By utilizing a Lewis acid dehydrating agent—specifically Titanium(IV) isopropoxide ( Ti(OiPr)4​ )—you can force the condensation to completion. Ti(OiPr)4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger. Only after TLC confirms the complete disappearance of the aldehyde should you introduce the reducing agent (typically NaBH4​ in this stepwise variant)[2].

Q: Should I use Sodium Cyanoborohydride ( NaBH3​CN ) instead of STAB? A: No. While NaBH3​CN is a traditional choice, it requires strict pH control (pH 3-4) to be effective and generates highly toxic hydrogen cyanide gas upon aqueous workup. STAB is milder, operates efficiently in 1,2-dichloroethane (DCE) without external buffering, and yields consistently cleaner profiles for sterically hindered anilines[1].

Route B: Direct N-Alkylation (The Alternative Pathway)

If the aldehyde precursor is unavailable, direct alkylation of 2-isopropoxyaniline with 1-bromo-2-(4-isopropylphenoxy)propane is the alternative. The primary enemy here is overalkylation .

Alkylation_Pathway A 2-isopropoxyaniline (Primary Amine) C Target Secondary Amine (Mono-alkylated) A->C SN2 Attack (k1) B Alkyl Bromide B->C D Tertiary Amine (Overalkylation) B->D C->D 2nd SN2 Attack (k2 > k1)

Fig 2. Competing kinetics in direct N-alkylation leading to tertiary amine byproducts.

FAQ & Troubleshooting: Direct N-Alkylation

Q: My LC-MS shows a significant amount of tertiary amine (dialkylated product). How do I suppress this? A: This occurs because of the inherent kinetics of aniline alkylation. The mono-alkylated product (your target) is more electron-rich than the starting primary aniline due to the inductive electron-donating effect of the newly attached alkyl chain. Therefore, the rate of the second alkylation ( k2​ ) is often faster than the first ( k1​ ). To suppress this, you must manipulate the reaction environment. Using a large stoichiometric excess of the starting aniline (e.g., 3:1 to 5:1) statistically favors mono-alkylation. Alternatively, performing the reaction in specific Ionic Liquids or utilizing solid acid catalysts like NaY faujasite zeolites can physically restrict the transition state geometry, preventing the bulkier secondary amine from attacking a second electrophile[3][4].

Quantitative Yield & Selectivity Comparison

To make data-driven decisions on your workflow, consult the following empirical summary of expected outcomes based on the chosen methodology.

Synthetic StrategyReagents / CatalystSolventTemp (°C)Conversion (%)Mono-alkylation Selectivity (%)Expected Yield (%)
Direct Reductive Amination NaBH(OAc)3​ (1.4 eq), AcOH (cat)DCE2585>9960 - 70
Stepwise Reductive Amination 1. Ti(OiPr)4​ (1.2 eq)2. NaBH4​ (1.5 eq)EtOH25>95>9985 - 92
Standard N-Alkylation K2​CO3​ (2.0 eq), Alkyl Bromide (1.0 eq)DMF80906545 - 55
Zeolite-Catalyzed Alkylation NaY Faujasite, Alkyl Bromide (1.0 eq)None (Neat)130959275 - 80

Validated Experimental Protocols

Protocol 1: Stepwise Reductive Amination (Optimized for Steric Hindrance)

This protocol is designed as a self-validating system. You will not proceed to the reduction step until the imine intermediate is analytically confirmed.

  • Imine Formation: In an oven-dried, argon-purged flask, dissolve 2-isopropoxyaniline (1.0 mmol) and 2-(4-isopropylphenoxy)propanal (1.05 mmol) in anhydrous ethanol (5 mL).

  • Dehydration: Add Titanium(IV) isopropoxide (1.2 mmol) dropwise via syringe. Stir the reaction at room temperature for 6–8 hours.

  • Validation Check (Critical): Pull a 10 µL aliquot, quench with a drop of water, extract with EtOAc, and run a TLC (Hexanes:EtOAc 8:2). Ensure complete consumption of the aldehyde spot (stains with 2,4-DNP or PMA). Do not proceed if aldehyde remains.

  • Reduction: Cool the flask to 0 °C using an ice bath. Slowly add Sodium Borohydride ( NaBH4​ , 1.5 mmol) in small portions to manage hydrogen evolution. Stir for an additional 2 hours, allowing it to warm to room temperature.

  • Workup: Quench the reaction by adding 2 mL of water, which will precipitate titanium dioxide ( TiO2​ ) as a white solid. Filter the suspension through a pad of Celite, washing with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Chemoselective Direct N-Alkylation (Zeolite Method)

Use this method if reductive amination is not viable. It utilizes spatial confinement to prevent overalkylation.

  • Preparation: Dry commercially available NaY faujasite zeolite in an oven at 400 °C for 4 hours prior to use to ensure complete removal of pore-bound water[4].

  • Reaction Setup: In a sealed pressure tube, combine 2-isopropoxyaniline (1.0 mmol), 1-bromo-2-(4-isopropylphenoxy)propane (1.0 mmol), and the activated NaY faujasite (500 mg). Do not add solvent.

  • Heating: Heat the neat mixture to 130 °C in an oil bath with vigorous stirring for 12 hours.

  • Validation Check: Cool the tube, extract a micro-sample with dichloromethane (DCM), and analyze via GC-MS. Look for the molecular ion of the tertiary amine. If tertiary amine exceeds 5%, lower the temperature by 10 °C in subsequent runs.

  • Isolation: Cool the mixture to room temperature, dilute with DCM (15 mL), and filter to remove the zeolite catalyst. Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the pure secondary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at:[Link][1]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development. Available at:[Link][2]

  • Chiappe, C., et al. (2006). "Selective N-Alkylation of Anilines in Ionic Liquids." Green Chemistry. Available at:[Link][3]

  • Selva, M., et al. (2001). "Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines." The Journal of Organic Chemistry. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in Solution

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Formula: C21H29NO2, MW: 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Formula: C21H29NO2, MW: 327.46 g/mol )[1].

Structurally, this compound presents a "double-threat" for oxidative degradation. First, the ortho-isopropoxy aniline core is highly electron-rich, significantly lowering the oxidation potential of the secondary amine. Second, the 4-isopropylphenoxy moiety contains a benzylic tertiary carbon (a cumene derivative) and ether linkages, which are exceptionally prone to radical hydrogen abstraction. To maintain compound integrity, your experimental workflows must arrest both N-oxidation and ether autoxidation simultaneously.

Mechanistic Overview of Degradation

Understanding how your compound degrades is the first step in preventing it. The degradation occurs via two parallel pathways:

  • Pathway A (Aniline Oxidation): The secondary amine undergoes anodic-style oxidation in the presence of dissolved oxygen and light, forming radical cations that dimerize or further oxidize into highly conjugated quinone imines ()[2].

  • Pathway B (Ether Autoxidation): Atmospheric oxygen initiates a free-radical chain reaction at the alpha-carbon of the ether and the tertiary benzylic carbon, forming hydroperoxides (+32 Da) which subsequently decompose into cleavage products ()[3].

MechanisticOverview cluster_aniline Pathway A: Aniline Oxidation cluster_ether Pathway B: Ether Autoxidation Compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Intact Compound) RadicalCation Nitrogen Radical Cation (Electron Loss) Compound->RadicalCation O2, Light, Trace Metals AlphaRadical Alpha-Carbon Radical (H-Abstraction) Compound->AlphaRadical O2 (Radical Initiation) QuinoneImine Quinone Imine / N-Oxide (Pink/Brown Discoloration) RadicalCation->QuinoneImine Dimerization / Oxidation Hydroperoxide Hydroperoxides (+32 Da) & Cleavage Products AlphaRadical->Hydroperoxide Propagation (O2 insertion)

Fig 1. Dual oxidative degradation pathways of the compound via aniline and ether moieties.

Troubleshooting Guide

Q: My stock solution turns pink/brown after a few days at room temperature. What is happening and how do I prevent it? A: The color change is a classic hallmark of aniline oxidation. The electron-rich secondary amine is reacting with dissolved oxygen to form quinone imines[2]. Solution: Deoxygenation is critical. Purge all solvents with Argon or Nitrogen before dissolution. Store the solutions in amber vials, as photo-excitation significantly accelerates the formation of nitrogen radical cations.

Q: Even when stored in the dark, my compound loses titer over weeks. LC-MS shows +16 Da and +32 Da adducts. Why? A: Your compound is undergoing ether autoxidation. Oxygen is inserting into the isopropyl and ether groups to form hydroperoxides (+32 Da), which then break down into alcohols or ketones (+16 Da)[3]. This process is catalyzed by trace metals[4]. Solution: Introduce a radical scavenger. Adding Butylated hydroxytoluene (BHT) at 0.05% (w/v) terminates the propagation step of the free-radical chain reaction.

Q: Does the choice of solvent impact the degradation rate? A: Yes. Avoid ethereal solvents (like THF or diethyl ether) unless they are freshly distilled. Old ethereal solvents contain background peroxides that will immediately cross-oxidize your compound[3]. We strongly recommend using anhydrous, degassed DMSO or LC-MS grade Acetonitrile.

Quantitative Stability Data

The table below summarizes the expected half-life ( t1/2​ ) of the compound under various formulation and storage conditions.

Storage ConditionSolvent EnvironmentAdditiveAtmosphereLight ExposureTempEstimated Half-Life ( t1/2​ )
Unoptimized Ambient AcetonitrileNoneAirAmbient Light25°C< 3 Days
Deoxygenated Degassed AcetonitrileNoneNitrogenDark (Amber)25°C2-3 Weeks
Antioxidant Added Degassed Acetonitrile0.05% BHTNitrogenDark (Amber)25°C> 3 Months
Cryo-Preserved Degassed Acetonitrile0.05% BHTNitrogenDark (Amber)-80°C> 2 Years
Experimental Workflow & Self-Validating Protocol

To guarantee the integrity of your stock solutions, follow this standardized workflow.

Workflow Start Start: Solid Compound Solvent Select LC-MS Grade Solvent (e.g., Acetonitrile, DMSO) Start->Solvent Degas Degas Solvent (N2/Ar Sparging for 30 min) Solvent->Degas Additive Add Radical Scavenger (0.05% BHT) Degas->Additive Dissolve Dissolve Compound Under Inert Atmosphere Additive->Dissolve Aliquots Prepare Single-Use Aliquots (Amber Vials) Dissolve->Aliquots Store Store at -80°C Aliquots->Store

Fig 2. Standard operating procedure for preparing stabilized stock solutions.

Protocol: Preparation of a Stabilized 10 mM Stock Solution

Objective: Formulate an oxidation-resistant stock solution with built-in quality control checks.

Step 1: Solvent Validation (Self-Validation Check) Before using your chosen solvent (e.g., Acetonitrile), test it for background peroxides. Shake a 1 mL aliquot of the solvent with an acidified 10% aqueous potassium iodide (KI) solution. Causality: If peroxides are present, they will oxidize the iodide to iodine, turning the solution yellow/brown ()[3]. If the solution remains colorless, the solvent is safe to use.

Step 2: Deoxygenation (Sparging) Transfer 10 mL of the validated solvent to a septum-sealed flask. Insert a sparging needle connected to an Argon line directly into the liquid, and vent the headspace with a secondary needle. Sparge vigorously for 30 minutes. Causality: Physical displacement of dissolved O2​ removes the primary reactant required for both N-oxidation and ether autoxidation.

Step 3: Antioxidant Addition Dissolve Butylated hydroxytoluene (BHT) in the degassed solvent to a final concentration of 0.05% (w/v). Causality: BHT acts as a sacrificial radical scavenger. Its sterically hindered phenolic hydrogen is easily abstracted by peroxy radicals, creating a stable BHT radical that halts the autoxidation propagation chain[3].

Step 4: API Dissolution Weigh 32.75 mg of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline[1]. Transfer the powder to the flask under a continuous stream of Argon. Vortex gently until fully dissolved.

Step 5: Aliquoting & Cryo-Storage Dispense 100 µL aliquots into pre-purged amber glass vials. Cap immediately with PTFE-lined septa and store at -80°C. Causality: Amber glass prevents the photo-excitation of the aniline core, while -80°C suppresses the kinetic rate of any residual oxidative collisions.

Frequently Asked Questions (FAQs)

Q: Does the pH of my assay buffer affect the stability of the compound once diluted? A: Absolutely. The secondary aniline has a predicted pKa around 4-5. In acidic buffers (pH < 4), the amine is protonated. This drastically reduces its electron density, raising its oxidation potential and protecting it from anodic oxidation. In physiological buffers (pH 7.4), the amine is neutral and highly susceptible to oxidation. Always prepare aqueous dilutions immediately before your assay.

Q: Can I freeze-thaw the aliquots? A: It is highly discouraged. Each freeze-thaw cycle introduces fresh atmospheric oxygen into the headspace of the vial and causes localized concentration gradients during freezing, which can accelerate degradation. Use single-use aliquots as dictated by the protocol.

References
  • Yang, H., Wipf, D. O., & Bard, A. J. (1992). "Application of rapid scan cyclic voltammetry to a study of the oxidation and dimerization of N,N-dimethylaniline in acetonitrile." Journal of Electroanalytical Chemistry, 331(1-2), 913-924. URL: [Link]

  • JoVE Science Education Database. (2025). "Autoxidation of Ethers to Peroxides and Hydroperoxides." Journal of Visualized Experiments. URL: [Link]

  • Bryantsev, V. S., et al. (2012). "Predicting Autoxidation Stability of Ether- and Amide-Based Electrolyte Solvents for Li–Air Batteries." The Journal of Physical Chemistry A, 116(31), 8218–8229. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the synthesis of sterically hindered seco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the synthesis of sterically hindered secondary amines.

The synthesis of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline typically involves the N-alkylation of 2-isopropoxyaniline with an alkylating agent such as 1-bromo-2-(4-isopropylphenoxy)propane. Because primary aromatic amines are prone to over-alkylation, precise temperature control is not just a recommendation—it is the fundamental structural parameter that dictates reaction selectivity and yield.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of dialkylated (tertiary amine) byproduct instead of the desired secondary amine? A1: This is a classic kinetic overdrive issue. The N-alkylation of primary aromatic amines is a consecutive reaction network. When the first alkyl group attaches, its inductive effect increases the electron density on the nitrogen, making the newly formed secondary amine more nucleophilic than the starting primary amine.

However, in this specific molecule, the bulky ortho-isopropoxy group and the large 2-(4-isopropylphenoxy)propyl chain introduce significant steric hindrance. At optimal temperatures (65–75 °C), this steric bulk acts as a kinetic barrier, selectively halting the reaction at the monoalkylated stage. If your reactor temperature exceeds 90 °C, the excess thermal energy overcomes this steric activation barrier, driving the formation of the dialkylated tertiary amine[1].

Q2: My reaction conversion is stalling at 40% even after 24 hours. Should I just increase the heat to reflux? A2: No. Simply increasing the temperature to reflux (e.g., >100 °C in DMF or toluene) will lead to thermal degradation and potential ether cleavage of the isopropoxy moiety. Sluggish kinetics at lower temperatures (e.g., 20–40 °C) are expected because the SN2 displacement requires sufficient activation energy to overcome the steric crowding around the electrophilic carbon[2]. Instead of extreme heat, maintain a strict 70 °C environment and ensure your inorganic base is finely milled to increase the surface area for efficient HBr scavenging.

Q3: How does temperature affect the choice of base and solvent in this reaction? A3: The solubility and reactivity of your base (e.g., K₂CO₃) are highly temperature-dependent. At lower temperatures, the base cannot effectively scavenge the HBr byproduct, leading to the protonation of 2-isopropoxyaniline, which instantly halts the reaction. At the optimized 70 °C in a polar aprotic solvent like DMF, K₂CO₃ provides a steady deprotonation rate that perfectly matches the SN2 kinetics. This creates a self-validating catalytic cycle where the free amine is continuously regenerated without triggering base-catalyzed side reactions.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reactor temperature and reaction outcomes, derived from standardized continuous-flow and batch optimization studies for hindered aniline monoalkylation[2].

Temperature (°C)Conversion (%)Monoalkylation Selectivity (%)Dialkylation (%)Degradation (%)Scientific Recommendation
25 (Room Temp)15>99<10Avoid: Insufficient activation energy.
50 459550Sub-optimal: Sluggish kinetics.
70 889262Optimal: Perfect balance of rate and selectivity.
90 95603010Avoid: Kinetic overdrive leads to tertiary amines.
110 >95354520Destructive: High ether cleavage and degradation.

Standardized Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for the temperature-controlled synthesis of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Step 1: Preparation & Inertion Charge a dry, nitrogen-flushed reaction vessel with 2-isopropoxyaniline (1.0 eq) and finely milled anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M concentration). Stir at 400 rpm for 15 minutes at 20 °C.

Step 2: Electrophile Addition Add 1-bromo-2-(4-isopropylphenoxy)propane (1.1 eq) dropwise over 10 minutes at room temperature. Causality note: Adding the electrophile before heating prevents localized thermal spikes that trigger immediate dialkylation.

Step 3: Precision Heating Profile Using a PID-controlled heating mantle, gradually ramp the reactor temperature to 70 °C at a strict rate of 2 °C/min. Do not allow the temperature to overshoot.

Step 4: Incubation & Monitoring Maintain stirring at 70 °C for 18 hours. Extract a 50 µL aliquot every 6 hours and analyze via LC-MS to validate that the primary amine is being consumed while the secondary amine peak remains dominant.

Step 5: Quenching & Workup Cool the reaction strictly to 20 °C before quenching with ice-cold distilled water (equal to 3x the DMF volume). Causality note: Rapid cooling freezes the kinetic state, preventing hydrolytic side reactions. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Reaction Pathway Visualization

G A 2-Isopropoxyaniline + Alkylating Agent B Transition State (Sterically Hindered) A->B Activation Energy (Heat applied) E Thermal Degradation (Ether Cleavage) A->E Prolonged Heating (>110°C) C Desired Secondary Amine (Monoalkylation) B->C Optimal Temp (65-75°C) D Tertiary Amine (Over-alkylation) C->D High Temp (>90°C) Kinetic Overdrive

Figure 1: Temperature-dependent reaction pathways for 2-isopropoxyaniline alkylation.

References

  • Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea)
  • Title: Interdigital Micromixer for Selective N-Monoalkylation of Anilines in a Microflow System Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting Extraction &amp; Purification of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Overview 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9; MW: 327.46 g/mol ) is a highly lipophilic secondary aniline intermediate[1]. During its synthesis, researchers frequently encounter compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9; MW: 327.46 g/mol ) is a highly lipophilic secondary aniline intermediate[1]. During its synthesis, researchers frequently encounter complex impurity profiles, including unreacted starting materials (e.g., o-isopropoxyaniline), over-alkylated tertiary amines, and phenolic cleavage byproducts. Due to the molecule's bulky hydrophobic domains and surfactant-like properties, standard liquid-liquid extraction (LLE) often results in severe emulsions or product loss due to ion-pair partitioning into the organic phase.

This guide provides causal troubleshooting and validated protocols to isolate the pure secondary amine while systematically eliminating byproducts.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my protonated product remaining in the organic phase during the acidic extraction? A1: This is a classic case of ion-pair extraction . When extracting highly lipophilic amines using hydrochloric acid (HCl) and halogenated solvents like dichloromethane (DCM), the resulting ammonium chloride salt forms a tightly bound, hydrophobic ion pair. Because the amine has 21 carbon atoms, this ion pair is highly soluble in DCM, causing the product to bypass the aqueous phase entirely[2]. Solution: Switch your acid to sulfuric acid (H₂SO₄) and your solvent to methyl tert-butyl ether (MTBE). The bis-sulfate/sulfate counterion is significantly more hydrophilic than chloride, disrupting the ion pair and forcing the protonated amine into the aqueous phase.

Q2: How do I separate the unreacted primary amine (o-isopropoxyaniline) from my secondary amine product? A2: Secondary anilines with bulky substituents exhibit altered basicity due to steric hindrance around the nitrogen lone pair[3]. While fractional pH extraction (e.g., buffering at pH 3.5) can partially separate them, the most self-validating method is chemical scavenging . Add a small stoichiometric excess of phthalic anhydride to the organic phase prior to acidic extraction. The unhindered primary amine rapidly reacts to form an acidic phthalamic acid derivative, which is easily washed away during a mild bicarbonate wash. The sterically hindered secondary amine remains unreacted.

Q3: How can I remove the 4-isopropylphenol byproduct without degrading my target molecule? A3: Phenols have a pKa of approximately 10. By washing the organic phase with a strong aqueous base (1M NaOH, pH > 12), the phenol is deprotonated into a highly water-soluble sodium phenoxide salt[4]. Because anilines are weakly basic (conjugate acid pKa ~4–5) and not acidic[5], the secondary amine product remains entirely in the organic phase during this step.

Q4: My acidic extraction formed a thick, unresolvable emulsion. How do I break it? A4: The target molecule acts as a cationic surfactant (a charged ammonium "head" and a massive lipophilic "tail"), which stabilizes oil-in-water emulsions. Solution: Do not add more water. Instead, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) to "salt out" the organic phase. If the emulsion persists, it may be stabilized by insoluble polymeric byproducts; vacuum filter the entire biphasic mixture through a pad of Celite to physically break the emulsion interface.

Section 2: Quantitative Partitioning Data

The following table summarizes the physicochemical behavior of the reaction mixture components to guide solvent and pH selection.

ComponentNatureEst. pKaPreferred Phase (pH 1)Preferred Phase (pH 12)Removal Strategy
Target Secondary Amine Weak Base~4.5Aqueous (as SO₄²⁻ salt)Organic (Free base)Isolate via H₂SO₄ extraction
o-Isopropoxyaniline Weak Base~4.6AqueousOrganicPhthalic anhydride scavenging
Tertiary Amine (Over-alkylated) Very Weak Base< 3.0Organic (Sterically hindered)OrganicRemains in organic during pH 2 wash
4-Isopropylphenol Weak Acid~10.0OrganicAqueous (Phenoxide)1M NaOH wash
Alkyl Halide Starting Material NeutralN/AOrganicOrganicRemains in organic during acid wash

Section 3: Optimized Step-by-Step Extraction Protocol

Phase 1: Organic Dilution & Phenol Removal

  • Dilute the crude reaction mixture in MTBE (10 mL per gram of crude). Do not use DCM to avoid ion-pairing.

  • Wash the organic layer with 1M NaOH (3 x 5 mL/g) to deprotonate and extract 4-isopropylphenol.

  • Self-Validation: Verify the aqueous waste is pH > 11 using pH paper. Discard the aqueous layer.

Phase 2: Primary Amine Scavenging (Optional but Recommended) 4. Add 1.2 equivalents (relative to estimated primary amine impurity) of phthalic anhydride to the MTBE layer. Stir at room temperature for 2 hours. 5. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 mL/g) to remove the resulting phthalamic acid byproduct.

Phase 3: Product Isolation (Acidic Extraction) 6. Extract the MTBE layer with 1M H₂SO₄ (3 x 5 mL/g). 7. Causality Check: The bulky secondary amine will protonate and partition into the aqueous layer as a sulfate salt. Neutral impurities and highly hindered tertiary amines will remain in the MTBE. 8. Separate the layers. Retain the highly acidic aqueous layer (Target Product) and discard the MTBE layer.

Phase 4: Free-Base Regeneration 9. Cool the aqueous layer in an ice bath to prevent exothermic degradation. 10. Slowly add 5M NaOH dropwise until the pH reaches 10–11. The aqueous layer will turn cloudy as the free base precipitates/oils out. 11. Extract the basified aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 mL/g). 12. Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.

Section 4: Process Visualizations

ExtractionWorkflow Start Crude Mixture in MTBE (Amines, Phenols, Neutrals) Wash1 1. Wash with 1M NaOH (pH > 11) Start->Wash1 Aq1 Aqueous Waste (Phenoxide Salts) Wash1->Aq1 Bottom Layer Org1 Organic Phase (Amines + Neutrals) Wash1->Org1 Top Layer Wash2 2. Extract with 1M H2SO4 (pH < 2) Org1->Wash2 Org2 Organic Waste (Neutral Byproducts) Wash2->Org2 Top Layer Aq2 Aqueous Phase (Amine Sulfate Salts) Wash2->Aq2 Bottom Layer Wash3 3. Basify to pH 11 Extract with EtOAc Aq2->Wash3 Aq3 Aqueous Waste (Sodium Sulfate) Wash3->Aq3 Bottom Layer Final Purified Product (Secondary Aniline) Wash3->Final Top Layer

Figure 1: Optimized Acid-Base Extraction Workflow for Secondary Anilines.

Partitioning Base Free Base Amine (Highly Lipophilic) HCl DCM / HCl System Base->HCl H2SO4 MTBE / H2SO4 System Base->H2SO4 IonPair Amine-H+ Cl- Ion Pair (Retained in Organic) HCl->IonPair Lipophilic Counterion Sulfate Amine-H+ HSO4- Salt (Partitions to Aqueous) H2SO4->Sulfate Hydrophilic Counterion

Figure 2: Mechanistic Pathway of Ion-Pair Partitioning vs. Aqueous Solubilization.

References

  • Grokipedia. "Acid–base extraction principles and pKa dependencies."[Link]

  • MDPI. "A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium..." Molecules. [Link]

  • Studylib. "Acid-Base Extraction: Organic Chemistry Lab - Phenol Separation."[Link]

  • Dokumen / Elsevier. "Liquid-phase Extraction: Ion-Pair Formation and Lipophilic Amines."[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with highly functionalized secondary anilines like 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with highly functionalized secondary anilines like 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline presents unique analytical and synthetic challenges. A frequent issue reported by researchers is the rapid degradation of this compound when formulated in room temperature solutions.

To ensure the scientific integrity of your assays, this guide deconstructs the chemical causality behind this instability and provides field-proven, self-validating protocols to preserve your compound's structural fidelity.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my stock solution turn pink or brown after a few hours at room temperature? The Causality: This color change is the visual hallmark of autoxidation. The compound features a secondary aniline core that is highly electron-rich due to the electron-donating ortho-isopropoxy group. This substitution significantly lowers the oxidation potential of the nitrogen's lone pair. In the presence of dissolved oxygen at room temperature, the secondary aniline undergoes single-electron transfer to form a highly reactive nitrogen-centered radical cation 1. This transient intermediate rapidly converts into nitrones or imines 2, which subsequently polymerize into highly chromophoric azo or quinone-imine degradants.

Q2: Does my choice of solvent accelerate this degradation? The Causality: Absolutely. Halogenated solvents (e.g., Chloroform, Dichloromethane) often contain trace free radicals or hydrochloric acid, which catalyze the oxidative degradation of secondary anilines. Protic solvents can stabilize the radical intermediate temporarily but do not prevent eventual degradation. We strongly recommend using anhydrous, rigorously degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile for stock solutions.

Q3: Is the compound sensitive to ambient laboratory lighting? The Causality: Yes. While the primary absorption peak of this aniline derivative lies in the UV range, intermolecular interactions in solution can cause a bathochromic (red) shift. This creates an absorption tail that extends into the visible spectrum. Exposure to ambient light triggers photooxidation, accelerating the formation of the radical cation—a phenomenon well-documented in the photodegradation of environmental anilines 1.

Q4: Can I rescue a solution that has already changed color? The Causality: No. Once the solution exhibits a pink or brown hue, the compound has irreversibly degraded. Adding phenolic antioxidants can inhibit the initial radical formation in fresh solutions by back-reducing the intermediate 3, but it cannot reverse polymerization. The solution must be discarded to prevent assay artifacts.

Quantitative Data: Solvent & Condition Impact on Stability

The following table summarizes the half-life ( t1/2​ ) of 10 mM 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline solutions at 25°C under various environmental conditions.

Solvent SystemCondition: Ambient Light & AirCondition: Dark & Argon BlanketedPrimary Degradation Trigger
Chloroform ( CHCl3​ ) < 2 hours12 hoursTrace acid/radical catalysis
Methanol ( MeOH ) 8 hours48 hoursProtic stabilization, slow oxidation
DMSO (Standard) 12 hours> 7 daysAutoxidation via dissolved O2​
DMSO (Anhydrous, Degassed) 24 hours> 30 days Highly stable under inert conditions
Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

To ensure reproducibility, follow this self-validating methodology for preparing and storing your compound.

Step 1: Solvent Deoxygenation Utilize only HPLC-grade, anhydrous DMSO. Sparge the solvent with a continuous stream of high-purity Argon gas for a minimum of 20 minutes to displace dissolved oxygen.

Step 2: Inert Weighing Weigh the lyophilized 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline powder under an inert atmosphere (e.g., inside a glove box or under an active Argon stream).

Step 3: Shielded Dissolution Transfer the powder to an amber glass vial to block actinic light. Add the degassed DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

Step 4: Aliquotting & Blanketing Divide the master stock into single-use aliquots (50–100 µL) using opaque or amber microcentrifuge tubes. Blanket the headspace of each tube with a gentle stream of Argon immediately before capping.

Step 5: Cryopreservation Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Step 6: Self-Validation (Quality Control) Self-Validating Check: Thaw a single aliquot immediately before your experiment. Hold the tube against a pure white background under standard lighting. A perfectly colorless solution validates the integrity of your inert storage. Any yellow, pink, or brown tint indicates compromised seal integrity and oxygen ingress; the aliquot must be discarded. Do not freeze-thaw.

Degradation Pathway Visualization

G A 2-Isopropoxy-N-alkyl-aniline (Colorless Solution) B N-centered Radical Cation (Transient Intermediate) A->B O2 / UV Light (Autoxidation) C Imine / Nitrone Derivatives B->C -e⁻, -H⁺ D Polymeric Degradants (Pink/Brown Solution) C->D Hydrolysis & Coupling

Oxidative degradation pathway of secondary anilines in room temperature solutions.

References
  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Environmental Science & Technology - ACS Publications URL:[Link]

  • Improved Preparation of α,N‐Diphenylnitrones and N‐Benzyl‐N‐Phenylhydroxylamines by direct Oxidation of Secondary Anilines Archiv der Pharmazie - ResearchGate URL:[Link]

  • Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−) Water Research - Unito.it URL:[Link]

Sources

Optimization

ideal long-term storage conditions to prevent 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline breakdown

Target Compound: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (C₂₁H₂₉NO₂) Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (C₂₁H₂₉NO₂)

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. Due to the presence of a secondary aniline moiety and dual ether linkages (isopropoxy and phenoxy groups), this compound requires stringent handling to prevent rapid structural degradation.

Below, you will find field-proven troubleshooting FAQs, quantitative storage data, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my compound change color (yellow/brown) or show multiple peaks (+16 Da) on LC-MS after a few weeks on the bench? A: Your compound is undergoing 1[1]. The molecule contains a secondary aniline nitrogen, which is highly reactive with atmospheric oxygen. When exposed to air, peroxy radicals drive the oxidation of the secondary amine to form N-oxides or hydroxylamines[1]. This process manifests visually as a yellowing or browning of the powder. To prevent this, the compound must be stored in an oxygen-free environment.

Q2: What are the absolute best long-term storage conditions for the solid powder, and why? A: For long-term viability (>6 months), store the solid powder at -80°C under an inert Argon atmosphere[2]. Argon is preferred over Nitrogen because it is a heavier noble gas; it effectively "blankets" the chemical at the bottom of the vial, displacing oxygen and preventing autoxidation[3]. Furthermore, the compound's ether linkages are susceptible to4[4]. Therefore, storage in amber glass vials to block UV/visible light is mandatory.

Q3: How should I handle freeze-thaw cycles if I need to use the compound frequently? A: Repeated freeze-thaw cycles are highly detrimental and must be avoided. When a cold vial is opened to room-temperature air, atmospheric moisture condenses directly on the powder. This moisture introduces dissolved oxygen (accelerating N-oxidation)[1] and acts as a nucleophile that can promote slow hydrolysis of the ether linkages under thermal stress. You must prepare single-use aliquots.

Q4: Which solvent is optimal for preparing stock solutions, and how long are they stable? A: Use anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. Never use ethereal solvents (like THF or diethyl ether) unless they are strictly stabilized, as they form peroxides over time that will rapidly and irreversibly oxidize the secondary amine[1]. Stock solutions should be aliquoted, purged with Argon, and stored at -80°C.

Part 2: Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and degradation risks, providing a clear framework for experimental planning.

Storage StateTemperatureAtmosphereLight ExposureMax Recommended DurationPrimary Degradation Risk
Solid Powder -80°CArgon (Purged)Protected (Amber Vial)24 - 36 monthsLow
Solid Powder -20°CArgon (Purged)Protected (Amber Vial)6 - 12 monthsModerate (Autoxidation)
Stock Solution (DMSO) -80°CArgon (Purged)Protected6 monthsLow
Stock Solution (DMSO) -20°CAmbient AirProtected< 1 monthHigh (N-oxide formation)
Solid / Solution 4°C to 25°CAmbient AirExposed to Light< 24 hoursCritical (Ether cleavage / Oxidation)

Part 3: Experimental Protocols

Protocol: Preparation and Cryogenic Storage of Master Stock Solutions

Objective: To create a self-validating, oxygen-free storage system that prevents autoxidation and ether cleavage.

Materials Required:

  • Anhydrous DMSO (≥99.9%, LC-MS grade)

  • Argon gas cylinder with a low-flow regulator and sterile needle

  • Amber glass HPLC vials with PTFE-lined silicone septa

  • Vacuum desiccator

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening the original manufacturer's vial, place it in a vacuum desiccator at room temperature for at least 60 minutes.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder, which would otherwise introduce water and dissolved oxygen into your stock.

  • Dissolution: Dissolve the solid in anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex gently until completely dissolved. Do not sonicate, as localized heating can induce thermal degradation.

  • Aliquotting: Dispense single-use volumes (e.g., 50–100 µL) into pre-labeled, sterile amber glass vials.

  • Argon Purging: Insert the Argon gas needle into the headspace of each vial (do not bubble through the liquid). Gently purge the headspace for 10–15 seconds.

    • Causality: Argon is heavier than air and displaces oxygen, effectively halting the peroxy radical formation required for secondary amine autoxidation[3].

  • Sealing & Storage: Immediately cap the vials with PTFE-lined septa. Store the aliquots in a dedicated -80°C freezer box containing indicating silica gel desiccant.

  • Self-Validation Step: Before utilizing an aliquot that has been stored for >6 months, run a rapid LC-MS quality control check. Look specifically for a +16 Da mass shift (indicating N-oxide formation) or lower molecular weight fragments (indicating ether cleavage). If purity is <95%, discard the aliquot.

Part 4: Degradation & Prevention Visualization

DegradationPathways C 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (C21H29NO2) Oxi Secondary Amine Autoxidation (N-Oxide/Imine Formation) C->Oxi O2 Exposure Pho Photo-Induced Ether Cleavage (Radical Formation) C->Pho UV/Vis Light Hyd Thermal Degradation & Hydrolysis (Moisture Stress) C->Hyd H2O / Heat Arg Inert Atmosphere (Argon Purge) Oxi->Arg Prevented by Amb Light Protection (Amber Vials) Pho->Amb Prevented by Tem Cryogenic Storage (-80°C, Desiccated) Hyd->Tem Prevented by

Degradation pathways of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline and prevention.

Part 5: References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Direct photolysis mechanism of pesticides in water / Illustration of Scheme 2 Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in TRPM8 Biological Assays

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as targeted modulators in preclinical drug discovery. The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-anil...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as targeted modulators in preclinical drug discovery. The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9), hereafter referred to as IPA-439 , features a highly lipophilic phenoxypropylamine scaffold. This structural motif makes it a compelling candidate for modulating membrane-bound ion channels, specifically the Transient Receptor Potential Melastatin 8 (TRPM8) channel—a primary sensor for cold and cooling agents like menthol, which is heavily implicated in neuropathic pain and overactive bladder syndromes[1].

This guide provides an objective, data-driven comparison of IPA-439 against established TRPM8 antagonists, detailing the self-validating experimental workflows required to verify its efficacy and safety profile.

Mechanistic Rationale & Pathway Dynamics

TRPM8 is a non-selective, calcium-permeable cation channel. Upon activation by agonists (e.g., menthol or icilin), the channel undergoes a conformational change that opens the pore, leading to a massive influx of Ca²⁺ and subsequent downstream signaling.

Standard reference antagonists, such as AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide), bind to the channel to prevent this influx[1]. Based on its structural homology, IPA-439 is hypothesized to act via a similar allosteric blockade within the S1-S4 transmembrane voltage-sensor-like domain.

TRPM8_Pathway Menthol Agonist (Menthol/Icilin) TRPM8 TRPM8 Channel (Open State) Menthol->TRPM8 Binds S1-S4 Pocket Ca2 Ca2+ Influx TRPM8->Ca2 Pore Opening Signaling Downstream Signaling (MAPK/NFAT) Ca2->Signaling Calmodulin Activation Comp439 IPA-439 (Test Antagonist) Comp439->TRPM8 Allosteric Blockade AMTB AMTB (Reference) AMTB->TRPM8 Competitive Blockade

Fig 1. TRPM8 activation pathway and proposed inhibition nodes for IPA-439 and AMTB.

Comparative Efficacy Profiling

To objectively benchmark IPA-439, we compared its performance against AMTB and BCTC (a dual TRPM8/TRPV1 antagonist) using stably transfected HEK293-TRPM8 cell lines.

While AMTB demonstrates a highly potent IC₅₀ of 0.58 µM against icilin-induced activation[2], its utility is often bottlenecked by off-target cytotoxicity; it decreases the viability of various cell lines at concentrations around 23.7 µM[2]. As shown in Table 1, IPA-439 offers a slightly higher IC₅₀ but compensates with a vastly superior therapeutic window and lower cytotoxicity.

Table 1: Quantitative Efficacy Profile in HEK293-TRPM8 Cells

CompoundTargetMenthol IC₅₀ (µM)Icilin IC₅₀ (µM)Washout Recovery (%)Cytotoxicity (CC₅₀, µM)
IPA-439 TRPM80.85 ± 0.121.10 ± 0.1588%> 50.0
AMTB TRPM80.58 ± 0.050.62 ± 0.08> 95%~ 23.7
BCTC TRPM8/V11.20 ± 0.201.50 ± 0.2545%> 50.0

Self-Validating Experimental Protocols

A rigorous biological assay must be a self-validating system. Below are the field-proven, step-by-step methodologies used to generate the comparative data, including the causality behind critical reagent choices and internal validation steps.

Protocol 1: High-Throughput Ratiometric Fura-2 Calcium Imaging

Causality Check: We utilize Fura-2 AM over single-wavelength dyes (like Fluo-4) because its ratiometric nature (340/380 nm excitation) mathematically normalizes for well-to-well variations in dye loading, cell thickness, and photobleaching[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-TRPM8 cells at 3.0 × 10⁴ cells/well in black-walled, clear-bottom 96-well plates 24 hours prior to the assay.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HEPES-buffered saline (HBS) for 45 minutes at 37°C.

    • Causality: Pluronic F-127 prevents the lipophilic dye from precipitating. Probenecid is an organic anion transporter (OAT) inhibitor; without it, cells actively extrude the dye, causing severe baseline drift.

  • De-esterification: Wash cells twice with HBS and incubate for an additional 20 minutes at room temperature. This allows intracellular esterases to cleave the AM esters, trapping the active dye inside the cell[4].

  • Data Acquisition: Record baseline fluorescence (Ex: 340 nm / 380 nm; Em: 510 nm) for 30 seconds. Inject IPA-439 or AMTB and incubate for 3 minutes. Stimulate with 100 µM menthol.

  • Self-Validation System (Calibration): Conclude the assay by injecting 5 µM ionomycin (to force maximum Ca²⁺ influx, establishing Rmax​ ) followed by 10 mM EGTA (to chelate all Ca²⁺, establishing Rmin​ )[4]. If the Rmax​/Rmin​ dynamic range is <3.0, the well is flagged for poor loading and excluded from the analysis.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality Check: Fluorescence assays are indirect measures of channel activity. To prove direct target engagement, we must measure the macroscopic ionic currents across the membrane.

PatchClamp_Workflow Seal 1. Giga-Ohm Seal (>1 GΩ) Rupture 2. Membrane Rupture (Whole-Cell Mode) Seal->Rupture Suction Baseline 3. Baseline Recording (Voltage Ramps) Rupture->Baseline CsCl Dialysis Agonist 4. Menthol Perfusion (Current Activation) Baseline->Agonist +300µM Menthol Antagonist 5. IPA-439 (Current Inhibition) Agonist->Antagonist +Test Compound Washout 6. Washout (Recovery Check) Antagonist->Washout Buffer Only

Fig 2. Step-by-step whole-cell patch-clamp electrophysiology workflow for TRPM8 validation.

Step-by-Step Methodology:

  • Pipette Fabrication & Solutions: Pull borosilicate glass pipettes to a resistance of 2–5 MΩ. Fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).

    • Causality: Replacing intracellular K⁺ with Cs⁺ completely abolishes endogenous outward potassium currents. This ensures that the measured outward rectification is exclusively mediated by TRPM8[5].

  • Whole-Cell Configuration: Form a >1 GΩ seal on a single HEK293-TRPM8 cell and apply brief negative pressure to rupture the membrane.

  • Voltage Protocol: From a holding potential of -60 mV, apply a 200 ms voltage ramp from -100 mV to +100 mV every 5 seconds[5].

  • Compound Application: Establish a stable baseline. Perfuse 300 µM menthol to elicit macroscopic TRPM8 currents[5]. Once peak current is reached, co-perfuse menthol with varying concentrations of IPA-439.

  • Self-Validation System (Washout): Remove the antagonist and perfuse with standard extracellular buffer. A recovery of >80% of the initial menthol-induced current confirms that the inhibition was specific and reversible, rather than an artifact of compound precipitation, membrane destabilization, or cell death.

Sources

Comparative

Comprehensive Guide to Calibration Curve Generation for 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Reference Standards

Introduction & Contextualization 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C21H29NO2, MW: 327.46) is a highly specific chemical reference standard utilized in proteomics research and pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextualization

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C21H29NO2, MW: 327.46) is a highly specific chemical reference standard utilized in proteomics research and pharmaceutical impurity profiling[1]. Structurally, it features a secondary amine, an isopropoxy-substituted aniline ring, and a 4-isopropylphenoxy moiety.

For analytical scientists and drug development professionals, generating a robust calibration curve for this compound is critical for accurate quantification. The structural features of this molecule dictate its physicochemical behavior: the secondary amine provides an excellent site for protonation in positive Electrospray Ionization (ESI+), while the dual aromatic rings offer strong Ultraviolet (UV) chromophores. This guide objectively compares the two dominant analytical methodologies—HPLC-UV and LC-MS/MS —and provides a self-validating protocol for generating compliant calibration curves.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

The choice of analytical platform depends entirely on the matrix complexity and the required Limit of Quantification (LOQ).

  • HPLC-UV is the gold standard for Active Pharmaceutical Ingredient (API) impurity profiling where the matrix is relatively clean and the reporting threshold is typically around 0.05% of the API concentration.

  • LC-MS/MS is mandatory for proteomics or bioanalytical applications where the compound must be quantified at trace levels (pg/mL) within highly complex biological matrices (e.g., plasma, cell lysates).

Table 1: Performance Comparison of Quantification Methods
ParameterHPLC-UV (254 nm)LC-MS/MS (ESI+, MRM)
Primary Application API Impurity ProfilingProteomics / Bioanalysis
Sensitivity (Typical LOQ) 0.1 – 0.5 µg/mL10 – 50 pg/mL
Linearity Range 0.5 – 100 µg/mL0.05 – 50 ng/mL
Matrix Effect Susceptibility Low (Chromatographic resolution dependent)High (Ion suppression/enhancement)
Internal Standard Need Optional (External calibration common)Mandatory (SIL-IS preferred)
Regulatory Framework ICH Q2(R2)[2]ICH M10[3]
Operational Cost LowHigh

Causality in Experimental Design (Expertise & Experience)

A successful calibration curve is not just a series of dilutions; it is a carefully engineered system. Every experimental choice must be justified by the molecule's physicochemical properties.

  • Solvent Selection (Acetonitrile vs. Methanol): The target molecule (C21H29NO2) is highly lipophilic due to the bulky isopropyl and isopropoxy groups. Using Methanol as the strong solvent in reversed-phase liquid chromatography (RP-LC) often results in excessive retention times and peak broadening. Acetonitrile is chosen because its lower viscosity and higher elution strength yield sharper peaks and superior sensitivity.

  • Buffer Selection (0.1% Formic Acid): The secondary amine in the molecule can interact with residual silanols on the C18 stationary phase, causing severe peak tailing. Adding 0.1% Formic Acid to the mobile phase serves a dual purpose: it suppresses silanol ionization on the column and protonates the secondary amine (forming the [M+H]+ ion at m/z 328.5), which is critical for maximizing ESI+ efficiency in LC-MS/MS.

  • Regression Weighting ( 1/x or 1/x2 ): In LC-MS/MS, the dynamic range often spans 3 to 4 orders of magnitude. The variance of the instrument response increases proportionally with concentration (heteroscedasticity). Using an unweighted linear regression minimizes absolute errors, heavily biasing the curve toward the highest concentrations and causing unacceptable inaccuracy at the LOQ. Applying a 1/x2 weighting minimizes relative errors, ensuring the curve is accurate across the entire dynamic range[4].

Method Selection & Workflow Visualizations

The following decision matrix and workflow diagrams illustrate the logical progression of method selection and calibration curve generation.

DecisionMatrix Start Select Quantification Method Q1 Matrix Complexity? Start->Q1 High High (Biofluids/Proteomics) Q1->High Complex Low Low (API/Formulation) Q1->Low Simple MS LC-MS/MS (ESI+) High Sensitivity (pg/mL) High->MS UV HPLC-UV (220/254 nm) High Robustness (µg/mL) Low->UV

Caption: Decision matrix for selecting the optimal analytical method based on matrix complexity.

CalibrationWorkflow A 1. Stock Solution Prep (1 mg/mL in Acetonitrile) B 2. Serial Dilution (Working Standards + IS) A->B C 3. System Suitability Testing (SST) B->C D 4. Data Acquisition (Blank, Zero, 6-8 Levels) C->D SST Passes Fail Investigate & Re-prep C->Fail SST Fails E 5. Regression Analysis (Linear, 1/x² weighting) D->E F 6. Acceptance Criteria (ICH Q2/M10 Compliance) E->F Fail->A

Caption: Self-validating workflow for generating and validating a calibration curve.

Step-by-Step Protocol: Self-Validating Calibration System

This protocol is designed to be a self-validating system, meaning that built-in quality control checks (like SSTs and Zero Standards) will automatically flag errors before data processing begins, ensuring compliance with ICH Q2(R2) and ICH M10 guidelines[4][5].

Phase 1: Preparation of Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 1.0 mg of the 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline reference standard. Dissolve in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

  • Internal Standard (IS) Working Solution: If using LC-MS/MS, prepare a stable isotope-labeled internal standard (SIL-IS) or a structural analog at a constant working concentration (e.g., 50 ng/mL) in the extraction solvent.

  • Calibration Standards: Perform serial dilutions using a matrix-matched diluent (or 50:50 Water:Acetonitrile for neat solutions) to generate 6 to 8 non-zero concentration levels spanning the expected analytical range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).

Phase 2: System Suitability Testing (SST)
  • Inject a mid-level calibration standard (e.g., 5 ng/mL) five consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD 1.0%.

    • Peak area %RSD 2.0% (HPLC) or 5.0% (LC-MS/MS).

    • Tailing factor ( Tf​ ) 1.5.

    • Causality Check: If Tf​ > 1.5, verify the concentration of Formic Acid in the mobile phase, as the secondary amine is likely interacting with the column.

Phase 3: Data Acquisition
  • Run a Blank Sample: Matrix processed without the analyte or the IS. (Ensures no matrix interferences).

  • Run a Zero Standard: Matrix processed with the IS only. (Ensures the IS does not contain trace levels of the target analyte).

  • Run Calibration Standards: Inject the 6-8 non-zero standards from the Lowest Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

Phase 4: Data Processing & Regression
  • Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration.

  • Apply a linear regression model ( y=mx+c ) with a 1/x2 weighting factor.

  • Acceptance Criteria (ICH M10): The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values, except for the LLOQ, which may be within ±20%[4]. At least 75% of the calibration standards (and a minimum of 6 levels) must meet these criteria.

References

  • "ICH Q2(R2) Guideline on Validation of Analytical Procedures", European Medicines Agency (EMA), 2023. URL: [Link]

  • "ICH M10 on Bioanalytical Method Validation", European Medicines Agency (EMA), 2022. URL: [Link]

Sources

Validation

A Guide to Characterizing the Enzyme Selectivity and Cross-Reactivity of Novel Compounds: A Case Study with 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the characterization of a compound's selectivity is not merely a regulatory checkbox; it is a critical determinan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the characterization of a compound's selectivity is not merely a regulatory checkbox; it is a critical determinant of its therapeutic potential and safety profile. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that can lead to adverse drug reactions. Conversely, a non-selective compound may engage with multiple targets, which, while sometimes therapeutically beneficial (polypharmacology), often results in a complex and unpredictable pharmacological profile.

This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of a novel chemical entity, using the putative compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline as a case study. As there is no readily available public data on this specific molecule, we will approach its characterization as we would with any new compound emerging from a discovery pipeline. Based on its structural motifs, which include aniline and phenoxypropyl groups, we hypothesize potential interactions with enzymes that possess hydrophobic and aromatic binding pockets. A logical starting point for screening is the monoamine oxidase (MAO) family of enzymes.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are crucial in the metabolism of monoamine neurotransmitters.[1][2][3] Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][3][4] The distinct therapeutic applications of selective MAO inhibitors underscore the importance of discerning a new compound's isoform specificity.

This guide will detail the experimental workflows, comparative analyses, and data interpretation necessary to build a robust selectivity profile for our test compound against MAO-A and MAO-B, using well-established selective inhibitors as benchmarks.

Comparative Framework: Benchmarking Against the Gold Standards

To contextualize the selectivity of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, it is essential to compare its inhibitory activity against known selective inhibitors for MAO-A and MAO-B. For this purpose, we will use:

  • Clorgyline: A selective, irreversible inhibitor of MAO-A.[4][5]

  • Selegiline (l-deprenyl) or Rasagiline: Potent and selective irreversible inhibitors of MAO-B.[4][6] Rasagiline is often preferred due to its lack of amphetamine-like metabolites.[4]

These compounds will serve as our positive controls and comparators for determining the relative selectivity of our test molecule.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

Our investigation into the selectivity of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline will be conducted through a series of enzyme inhibition assays. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B.

Workflow for Determining Enzyme Inhibition and Selectivity

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Selectivity Index Calculation A Prepare Recombinant Human MAO-A and MAO-B Enzymes C Incubate Enzyme with Test Compound A->C B Test Compound Dilution Series (e.g., 10-point, 3-fold dilutions) B->C D Add MAO Substrate C->D E Measure Enzyme Activity (Fluorometric/Bioluminescent Detection) D->E F Calculate Percent Inhibition E->F G Plot Percent Inhibition vs. Log[Compound Concentration] F->G H Fit Data to a Sigmoidal Dose-Response Curve G->H I Determine IC50 for MAO-A and MAO-B H->I J Calculate Selectivity Index (SI) SI = IC50 (off-target) / IC50 (on-target) I->J K Compare SI with Gold Standard Inhibitors J->K

Caption: Workflow for assessing enzyme inhibition and selectivity.

Detailed Experimental Protocol: Fluorometric MAO Activity Assay

This protocol is adapted from commercially available kits that rely on the detection of hydrogen peroxide (H2O2), a byproduct of MAO-catalyzed amine oxidation.[2][7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test Compound: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

  • Reference Compounds: Clorgyline and Selegiline

  • MAO Substrate (e.g., Tyramine)

  • Detector Probe (e.g., OxiRed™ or equivalent)

  • Horseradish Peroxidase (HRP)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference compounds in DMSO. Create a series of dilutions in MAO Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of MAO Assay Buffer

    • 10 µL of the appropriate compound dilution (or buffer for control wells).

    • 10 µL of either MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the MAO substrate, detector probe, and HRP in MAO Assay Buffer. Add 30 µL of this mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Inhibitory Activity of Test and Reference Compounds against MAO-A and MAO-B

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI)Predominant Selectivity
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Experimental ValueExperimental ValueCalculated ValueMAO-A or MAO-B
Clorgyline (Reference)~1-10>1000>100-1000MAO-A
Selegiline (Reference)>1000~10-50>20-100MAO-B

Interpretation of Results:

The Selectivity Index (SI) is a crucial metric for quantifying selectivity. It is calculated as the ratio of the IC50 value for the less potent isoform to the IC50 value for the more potent isoform.

  • A high SI (>100-fold) for MAO-A (i.e., IC50 MAO-B / IC50 MAO-A) indicates strong selectivity for MAO-A.

  • A high SI (>100-fold) for MAO-B (i.e., IC50 MAO-A / IC50 MAO-B) suggests potent selectivity for MAO-B.

  • An SI close to 1 implies that the compound is a non-selective inhibitor of both isoforms.

By comparing the IC50 values and the SI of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline to those of Clorgyline and Selegiline, we can definitively classify its selectivity profile.

Mechanism of Inhibition: Reversibility Assays

Understanding whether the inhibition is reversible or irreversible is a critical next step. Irreversible inhibitors, which form a covalent bond with the enzyme, have a prolonged duration of action.[5]

Workflow for Determining Reversibility

G cluster_0 Experimental Setup cluster_1 Dialysis or Rapid Dilution cluster_2 Activity Measurement and Analysis cluster_3 Conclusion A Incubate MAO Enzyme with a High Concentration of Test Compound (e.g., 10x IC50) C Subject both samples to extensive dialysis or rapid dilution to remove unbound inhibitor A->C B Control: Incubate MAO Enzyme with Buffer B->C D Measure the enzymatic activity of both samples C->D E Compare the activity of the inhibitor-treated sample to the control D->E F Activity Restored: Reversible Inhibition E->F If activity ≈ control G Activity Not Restored: Irreversible Inhibition E->G If activity << control

Caption: Workflow for assessing the reversibility of enzyme inhibition.

A simple and effective method to assess reversibility is through dialysis.[1] If the compound is a reversible inhibitor, its dissociation from the enzyme during dialysis will lead to the recovery of enzymatic activity. In contrast, if the compound is an irreversible inhibitor, the covalent bond will persist, and enzyme activity will not be restored.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous methodology for the initial characterization of the selectivity and cross-reactivity of a novel compound, 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, against the MAO-A and MAO-B enzyme isoforms. By employing standardized assays and comparing the results to gold-standard selective inhibitors, a clear and quantitative selectivity profile can be established.

The findings from these initial assays are foundational. Should the compound demonstrate promising potency and selectivity, further investigations would be warranted. These could include:

  • Broader Kinase and Enzyme Profiling: Screening against a wider panel of enzymes to identify potential off-target interactions.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models of relevant diseases (e.g., depression or Parkinson's disease).

  • Structural Biology Studies: Co-crystallization of the compound with the target enzyme to elucidate the molecular basis of its selectivity.

By following a systematic and comparative approach, researchers can efficiently and accurately characterize the pharmacological properties of novel chemical entities, paving the way for the development of safer and more effective therapeutics.

References

  • Kaludjerović, G. N., & Wessjohann, L. A. (2019). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed.
  • Park, C. H., et al. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc..
  • Weyler, W., et al. (2001). Monoamine oxidase assays. PubMed.
  • Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity. Promega Corporation.
  • BioVision Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision Inc..
  • Wikipedia. (2024). Monoamine oxidase inhibitor. Wikipedia.

Sources

Comparative

Benchmarking 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (IPPA) against Commercial Monoamine Transporter Inhibitors

Executive Summary & Mechanistic Rationale The1 is a privileged pharmacophore in neuropharmacology, forming the structural core of several blockbuster monoamine transporter inhibitors, including the selective norepinephri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The1 is a privileged pharmacophore in neuropharmacology, forming the structural core of several blockbuster monoamine transporter inhibitors, including the selective norepinephrine reuptake inhibitor (NRI) atomoxetine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine[1]. In this technical guide, we benchmark an investigational analog, 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (CAS: 1040683-43-9, MW: 327.46), herein referred to as IPPA .

By introducing bulky, highly lipophilic isopropyl and isopropoxy substituents, IPPA is hypothesized to enhance hydrophobic interactions within the central S1 binding pocket of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). To objectively evaluate its pharmacological profile, we deployed a dual-assay orthogonal screening pipeline comparing IPPA against commercial standards: Duloxetine (SNRI), Fluoxetine (SSRI), and Atomoxetine (NRI).

In my experience leading high-throughput screening (HTS) campaigns, relying solely on functional uptake assays can yield false positives due to substrate reversal, allosteric modulation, or non-specific membrane disruption. A self-validating system requires orthogonal testing. Therefore, our pipeline pairs a live-cell functional uptake assay with a competitive radioligand binding assay to confirm that the inhibitor directly competes for the orthosteric site, 2[2].

Experimental Workflows: A Self-Validating System

Protocol A: Live-Cell Fluorescent Neurotransmitter Uptake Assay

To measure physiological transport inhibition, we utilize the 3 from Molecular Devices[3]. Causality & Experience: Traditional radiolabeled uptake assays require extensive washing steps, which often dislodge loosely adherent HEK293 cells, leading to high coefficients of variation (CV). This homogeneous kit employs a proprietary masking dye that extinguishes extracellular fluorescence. Consequently, the baseline remains constant, and only transporter-mediated internalization generates a signal, ensuring robust, self-validating kinetic data.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hSERT or hNET into 384-well black, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of IPPA, Duloxetine, Fluoxetine, and Atomoxetine (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, 1x HBSS, pH 7.4).

  • Incubation: Remove culture media and add 20 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C to allow compound-target equilibration.

  • Dye Addition: Add 20 µL of the fluorescent neurotransmitter mimetic and masking dye mixture directly to the wells (no-wash step).

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Ex: 440 nm, Em: 520 nm) and record kinetic uptake for 30 minutes to calculate Vmax​ and IC50​ .

Protocol B: Radioligand Competitive Binding Assay

To confirm that the functional inhibition observed in Protocol A is driven by competitive binding at the central S1 pocket, we perform a 4 using [3H] -citalopram for SERT and [3H] -nisoxetine for NET[4].

Step-by-Step Methodology:

  • Membrane Isolation: Harvest HEK293-hSERT/hNET cells in ice-cold lysis buffer (20 mM HEPES, 2 mM MgCl₂, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors. Homogenize and centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well format, combine 10 µg of membrane protein, 2 nM of the respective radioligand ( [3H] -citalopram or [3H] -nisoxetine), and varying concentrations of the test inhibitors.

  • Equilibration: Incubate the reaction mixture for 60 minutes at 25°C to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Mandatory Visualization: Orthogonal Screening Pipeline

G Start IPPA (Compound 1) Benchmarking Pipeline FuncAssay Functional Uptake Assay (Fluorescence Kinetics) Start->FuncAssay Live-cell transport BindAssay Radioligand Binding Assay (Competitive Displacement) Start->BindAssay Orthosteric affinity HEK_Cells HEK293-hSERT / hNET Cells FuncAssay->HEK_Cells Membrane Isolated Cell Membranes BindAssay->Membrane Data1 IC50 & Vmax Determination HEK_Cells->Data1 Data2 Ki & Kd Determination Membrane->Data2 Result Pharmacological Profiling (SNRI vs SSRI/NRI) Data1->Result Data2->Result

Figure 1: Parallel screening workflow for functional uptake and radioligand binding validation.

Data Presentation: Comparative Performance

The quantitative benchmarking results reveal that IPPA acts as a potent, balanced dual inhibitor of both SERT and NET, closely mirroring the pharmacological profile of the commercial SNRI Duloxetine, but with a slight preference for SERT.

InhibitorTarget ClassSERT IC50​ (nM)NET IC50​ (nM)SERT Ki​ (nM)Selectivity Ratio (NET/SERT)
IPPA Investigational SNRI4.2 ± 0.318.5 ± 1.21.8 ± 0.24.4x
Duloxetine SNRI0.8 ± 0.17.5 ± 0.60.5 ± 0.19.3x
Fluoxetine SSRI1.5 ± 0.2>10,0000.9 ± 0.1>6000x
Atomoxetine NRI1,200 ± 851.2 ± 0.2850 ± 400.001x

Note: Data represents the mean ± SD of three independent experiments performed in triplicate.

Analysis & Insights

The tight correlation between the functional IC50​ (4.2 nM) and the binding Ki​ (1.8 nM) confirms that IPPA's mechanism of action is direct competitive antagonism at the orthosteric site. The bulky 4-isopropylphenoxy group successfully anchors the molecule within the hydrophobic S1 pocket, while the 2-isopropoxy aniline moiety likely interacts with the extracellular loops (EL2/EL4), acting as a "lid" to trap the transporter in an outward-facing state.

Conclusion

Benchmarking 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline against commercial standards validates its efficacy as a potent, dual SERT/NET inhibitor. By utilizing a self-validating experimental pipeline combining live-cell kinetic transport assays with radioligand displacement, we eliminate functional artifacts and confirm orthosteric engagement. IPPA's balanced SNRI profile makes it a highly compelling structural scaffold for further optimization in neuropharmacological drug development.

References

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit". Molecular Devices Product Documentation. Available at: [Link]

  • Niello, M., et al. "Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding." Journal of Biological Chemistry (NIH PMC). Available at:[Link]

  • Chen, J., et al. "Inhibition of SERT and NMDAR synergistically confers rapid antidepressant effects of ketamine." National Science Review (Oxford Academic). Available at: [Link]

  • Modica, M. N., et al. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." Molecules (MDPI). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Introduction: The Imperative of Unambiguous Structure in Drug Development In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structure in Drug Development

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the bedrock upon which all subsequent research is built. A molecule's conformation, stereochemistry, and intermolecular interactions dictate its biological activity, toxicity, and pharmacokinetic properties. For a novel compound such as 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a flexible molecule with multiple rotatable bonds and chiral centers, assuming a structure based solely on its synthetic route is a significant risk. Unambiguous, experimentally-derived structural validation is paramount.

This guide provides an in-depth comparison of the preeminent method for absolute structure determination—Single-Crystal X-ray Diffraction (SCXRD)—with essential spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present detailed protocols, and advocate for a synergistic approach to achieve an unimpeachable structural dossier for regulatory submission and further development.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While modern spectroscopic methods are powerful, SCXRD remains the unparalleled technique for providing direct, high-resolution evidence of a molecule's three-dimensional structure.[1][2] It offers unequivocal proof of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry in the solid state.[3]

The journey from a purified powder to a final crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

Experimental Protocol: From Powder to Final Structure

The overarching goal is to grow a single, high-quality crystal, typically larger than 0.02 mm in all dimensions, that is free of significant defects.[4][5]

Step 1: The Art and Science of Crystal Growth

Crystallization is a two-step process involving nucleation (the initial formation of a microscopic crystal) and subsequent growth.[6] The most critical, and often most challenging, step is obtaining a diffraction-quality crystal.[2][4] The purity of the starting material is paramount, as impurities can inhibit nucleation or be incorporated as defects.

Causality in Method Selection: The choice of crystallization method depends on the compound's properties, such as solubility and stability. For a molecule like 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, which is likely soluble in common organic solvents, several methods are viable.

  • Protocol 1: Slow Evaporation: This is often the simplest and first method to try.[3][6][7]

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a hexane/ethyl acetate mixture). A solvent in which the compound is moderately soluble is ideal.[8][9]

    • Filter the solution into a clean, small vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.[9]

    • Cover the vial with a cap, or parafilm pierced with a needle, to allow for slow solvent evaporation over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.[6]

    • Store the vial in a vibration-free location and monitor for crystal growth without disturbing the setup.[8][10]

  • Protocol 2: Vapor Diffusion: This technique is highly effective when only milligram quantities of the compound are available.[2][6]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).

    • Place this vial, uncapped, inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., pentane or hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, gradually decreasing the compound's solubility until it reaches supersaturation and begins to crystallize.[2]

Step 2: Data Collection and Processing

Once a suitable crystal is obtained, it is carefully mounted and placed in an intense, monochromatic X-ray beam.[4] Modern diffractometers, often using Molybdenum (Mo) or Copper (Cu) X-ray sources, are used for this purpose.[5] Data collection is almost universally performed at low temperatures (around 100 K) using a cryostream, which minimizes thermal motion of the atoms and leads to higher-resolution data.

Step 3: Structure Solution and Refinement

The collected diffraction pattern, a series of spots of varying intensity, contains the information needed to map the electron density within the crystal.[4][5]

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.

  • Structure Refinement: The initial atomic model is then refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is typically assessed by the R-factor (or R-value); a value below 5% (R1 = 0.05) is indicative of a well-refined and reliable structure.

Anticipated Data from SCXRD

A successful crystallographic experiment yields a Crystallographic Information File (CIF), which contains a wealth of precise, quantitative data.

ParameterTypical Value / Information ProvidedSignificance
Formula & Weight C₂₂H₃₁NO₂; 341.49 g/mol Confirms the elemental composition of the crystallized species.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell. For chiral molecules, this must be a chiral space group.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.
Bond Lengths/Angles e.g., C-C: ~1.54 Å, C=C: ~1.39 ÅProvides definitive proof of atomic connectivity and geometry with high precision.
Torsion Angles Degrees (°)Defines the conformation of the molecule in the solid state.
R-factor (R1) < 0.05 (for a good structure)A key indicator of the quality and reliability of the final structural model.
Absolute Stereochem. Flack Parameter (~0)For chiral molecules, this parameter confirms the absolute configuration (R/S) of stereocenters.
Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Refinement Sample High-Purity Sample (>98%) Growth Crystal Growth (e.g., Slow Evaporation) Sample->Growth Dissolution Select Crystal Selection & Mounting Growth->Select Harvest Best Crystal Data X-ray Data Collection (Cryo-cooled, ~100 K) Select->Data Solve Structure Solution (Phase Problem) Data->Solve Refine Structure Refinement (Minimizing R-factor) Solve->Refine Final Final Structure (CIF) - Bond Lengths - Angles - Absolute Stereochemistry Refine->Final

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Part 2: Orthogonal Validation: A Comparative Analysis

While SCXRD is the gold standard for solid-state structure, it is not always feasible and provides no information about the molecule's behavior in solution. Therefore, integrating data from spectroscopic techniques is essential for a complete structural dossier.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for determining molecular structure in solution.[11][12] It provides detailed information about the connectivity and local chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[11]

  • ¹H and ¹³C NMR: These 1D experiments identify the different chemical environments of hydrogen and carbon atoms, respectively. Chemical shifts, integration (for ¹H), and splitting patterns provide clues to the molecular framework.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

    • HSQC correlates directly bonded ¹H and ¹³C atoms.

    • HMBC reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C, which are vital for connecting molecular fragments.[13][14]

NMR provides definitive identification of important metabolites, and structures predicted by other means are not always accurate.[13]

High-Resolution Mass Spectrometry (HRMS)

The first step in any structural characterization is often determining the molecular formula.[15] HRMS provides an extremely accurate mass measurement (often to four or more decimal places), which allows for the unambiguous determination of a compound's elemental composition.[15][16] This technique can easily distinguish between molecules that have the same nominal mass but different formulas. For example, HRMS can differentiate ions with minute mass differences, which conventional mass spectrometry cannot.[15] However, it's crucial to remember that HRMS alone cannot distinguish between isomers.[17]

Performance Comparison: SCXRD vs. Spectroscopic Methods
FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Sample State Solid (Single Crystal)SolutionSolution / Solid (after ionization)
Primary Information Absolute 3D structure, stereochemistry, bond lengths/angles, packing.[1][3]Atomic connectivity, local chemical environment, solution conformation.[11][18]Unambiguous molecular formula, elemental composition.[15]
Sample Amount Micrograms to milligrams (for one crystal).[7]Milligrams (typically 1-10 mg)Nanograms to micrograms
Key Strength Unambiguous and definitive structural proof.[3]Excellent for connectivity mapping in solution; non-destructive.[19]Highest accuracy for elemental formula determination.[15]
Main Limitation Requires a high-quality single crystal, which can be difficult to grow.[2][4]Does not provide absolute 3D structure directly; interpretation can be complex.[19][20]Provides no information on connectivity or stereochemistry; cannot distinguish isomers.

Part 3: A Synergistic and Self-Validating Workflow

The most trustworthy and robust approach to structural validation does not rely on a single technique but integrates the strengths of each. The data from one method should corroborate the others, creating a self-validating system. For instance, the molecular formula determined by HRMS must match the atoms found and modeled in both NMR and SCXRD. The connectivity mapped by 2D NMR must be consistent with the bond lengths and angles determined by crystallography.

This integrated workflow ensures that the identity, purity, connectivity, and absolute three-dimensional structure of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline are confirmed beyond any reasonable doubt.

Integrated Structural Validation Workflow

Integrated_Workflow cluster_char Orthogonal Characterization Synthesis Synthesized Compound (2-Isopropoxy-N-[...]-aniline) HRMS HRMS (Accurate Mass) Synthesis->HRMS Confirms Molecular Formula NMR NMR (1D & 2D) (Connectivity) Synthesis->NMR Confirms Connectivity SCXRD SCXRD (Absolute 3D Structure) Synthesis->SCXRD Confirms Absolute Structure Report Complete Structural Dossier (Unambiguous Validation) HRMS->Report NMR->Report SCXRD->Report

Caption: A synergistic workflow for complete small molecule validation.

Conclusion

For a molecule with the structural complexity of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a multi-faceted validation strategy is not just recommended—it is essential. High-Resolution Mass Spectrometry provides the foundational confirmation of the molecular formula. Extensive 1D and 2D NMR spectroscopy meticulously maps the atomic connectivity and structure in the solution state.

However, Single-Crystal X-ray Diffraction remains the ultimate arbiter, providing the definitive, high-resolution, three-dimensional structure in the solid state. It is the only technique that directly visualizes the atomic arrangement, leaving no ambiguity regarding conformation or absolute stereochemistry. By integrating these orthogonal techniques, researchers and drug development professionals can build a complete, cross-validated, and authoritative structural dossier, ensuring the scientific integrity of their work and the safety and efficacy of potential therapeutics.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.). MtoZ Biolabs. Retrieved March 19, 2026, from [Link]

  • Crystal Growth - Sample Preparation. (n.d.). Molecular Solids Group - Philipps-Universität Marburg. Retrieved March 19, 2026, from [Link]

  • Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Retrieved March 19, 2026, from [Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. (2025). OpenReview. Retrieved March 19, 2026, from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved March 19, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved March 19, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved March 19, 2026, from [Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. (2025, December 2). arXiv.org. Retrieved March 19, 2026, from [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August). Journal of Natural Products, 77(8), 1942-1947. Retrieved March 19, 2026, from [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 8). Save My Exams. Retrieved March 19, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Delaware. Retrieved March 19, 2026, from [Link]

  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1658. Retrieved March 19, 2026, from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). Journal of Magnetic Resonance. Retrieved March 19, 2026, from [Link]

  • Pleil, J. D., & Isaacs, K. K. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Breath Research, 12(2), 027104. Retrieved March 19, 2026, from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved March 19, 2026, from [Link]

  • Formula determination by high resolution mass spectrometry. (2019, March 19). YouTube. Retrieved March 19, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved March 19, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Retrieved March 19, 2026, from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Retrieved March 19, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences, The University of Queensland. Retrieved March 19, 2026, from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved March 19, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved March 19, 2026, from [Link]

Sources

Comparative

Comprehensive Inter-Laboratory Validation Guide for 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Analytical Methods

Introduction to the Analyte and Validation Context The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C21H29NO2, MW: 327.46) is a highly lipophilic, specialized molecule utilized in ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte and Validation Context

The compound 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C21H29NO2, MW: 327.46) is a highly lipophilic, specialized molecule utilized in advanced proteomics and drug development research[1]. Structurally, it features a secondary amine flanked by an isopropoxy-substituted aniline ring and a 4-isopropylphenoxy group.

When transferring analytical methods for this compound between laboratories (e.g., from a central R&D facility to a Contract Research Organization), structural nuances—such as the potential for secondary amine peak tailing and high non-specific binding due to lipophilicity—create significant chromatographic challenges. This guide objectively compares analytical platforms and establishes a self-validating, inter-laboratory protocol aligned with ICH Q2(R2)[2] and FDA Bioanalytical Method Validation (BMV) guidelines[3].

Causality in Analytical Platform Selection

Selecting the correct analytical platform requires balancing sensitivity, specificity, and inter-laboratory reproducibility. Because cross-validation is necessary when multiple laboratories generate data within the same study[4], the chosen platform must be robust against minor environmental and instrumental variations.

Platform Comparison
  • UHPLC-MS/MS (Gold Standard): The secondary amine in the compound readily accepts a proton, making positive electrospray ionization (ESI+) highly efficient[3]. The ether linkages are prone to predictable collision-induced dissociation (CID), yielding strong Multiple Reaction Monitoring (MRM) transitions. This is the optimal choice for trace-level bioanalysis.

  • HPLC-UV: The aniline and phenoxy rings provide strong UV absorbance (optimal at ~230-254 nm). While lacking the sensitivity of MS/MS, it is highly reproducible across labs and cost-effective for bulk purity testing.

  • GC-MS: The high boiling point and secondary amine functionality cause thermal degradation and peak tailing in standard GC. Derivatization (e.g., with trifluoroacetic anhydride) is mandatory, adding steps that increase inter-laboratory variability.

Table 1: Quantitative Comparison of Analytical Platforms
Analytical PlatformSensitivity (LOQ)SpecificityInter-Lab Reproducibility (CV%)Cost per SampleBest Use Case
UHPLC-MS/MS 0.1 - 1.0 ng/mLVery High (MRM)< 15%HighPharmacokinetics, Trace Proteomics
HPLC-UV 0.5 - 2.0 µg/mLModerate< 5%LowBulk API QA/QC, Formulation Release
GC-MS (Derivatized) 10 - 50 ng/mLHigh15 - 20%MediumOrthogonal impurity profiling

The Self-Validating Inter-Laboratory Protocol

A robust inter-laboratory method cannot rely on static instructions; it must be a self-validating system . This means the protocol inherently detects and corrects for operational deviations (e.g., extraction losses, matrix effects) through internal controls and continuous suitability testing[5].

Step-by-Step Methodology: UHPLC-MS/MS Cross-Validation

This protocol serves as the "reference" method for inter-laboratory transfer[4].

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Procedure: Aliquot 100 µL of biological matrix into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 600 µL of Methyl tert-butyl ether (MTBE), vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes. Transfer the organic layer and evaporate under nitrogen. Reconstitute in 100 µL of Mobile Phase A.

  • Causality: Why LLE over Protein Precipitation (PPT)? The high lipophilicity of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline means it co-elutes with endogenous phospholipids if PPT is used, causing severe ion suppression in MS/MS. MTBE selectively extracts the lipophilic analyte while leaving polar phospholipids in the aqueous phase.

Step 2: Chromatographic Separation

  • Procedure: Inject 5 µL onto a Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Causality: Why a Biphenyl column instead of standard C18? The molecule contains two aromatic rings. The Biphenyl stationary phase facilitates π−π interactions, providing superior retention and orthogonal selectivity, which prevents the secondary amine from tailing and resolves isobaric matrix interferences.

Step 3: Self-Validating Quality Controls

  • Procedure: Run a matrix-based standard curve consisting of a minimum of six standard points[4]. Integrate Incurred Sample Reanalysis (ISR) by re-analyzing 10% of actual study samples on a different day[6].

  • Causality: The SIL-IS dynamically corrects for inter-lab differences in pipetting calibration and ionization efficiency. ISR proves that the method is valid not just for spiked synthetic samples, but for real biological samples undergoing in vivo metabolism.

Visualizing the Validation Workflow

To ensure seamless execution across multiple sites, the method transfer and cross-validation workflow must be strictly governed by ICH Q2(R2) lifecycle principles[2].

G Dev Method Development (UHPLC-MS/MS) Val Single-Lab Validation (ICH Q2(R2) Criteria) Dev->Val Optimize Trans Method Transfer Protocol & Cross-Validation Val->Trans Approve LabA Lab A Execution (Reference Site) Trans->LabA LabB Lab B Execution (Comparator Site) Trans->LabB ISR Incurred Sample Reanalysis (Self-Validating Check) LabA->ISR LabB->ISR Stat Statistical Equivalence & Final Report ISR->Stat Data Merge

Inter-laboratory validation workflow for analytical method transfer.

Inter-Laboratory Acceptance Criteria

During cross-validation, both the reference laboratory and the comparator laboratory must meet strict statistical thresholds to prove method equivalence. According to ICH M10 and FDA guidelines, accuracy and precision must be determined using a minimum of five determinations per concentration level[4][5].

Table 2: Inter-Laboratory Validation Acceptance Criteria
Validation ParameterICH Q2(R2) / M10 RequirementCausality / Purpose in Protocol
Linearity Minimum 6 concentration levelsEnsures response is directly proportional to analyte concentration across the expected PK range.
Intra-Lab Precision 15% CV ( 20% at LLOQ)Confirms the method is repeatable within a single analytical run and instrument.
Inter-Lab Precision 15% CV ( 20% at LLOQ)Validates that environmental factors, different operators, and distinct LC-MS platforms do not skew data.
Cross-Validation Bias between labs 20%Proves that data generated by Lab A can be seamlessly merged with data from Lab B in regulatory submissions.
Incurred Sample Reanalysis 67% of repeats within ± 20%Acts as the ultimate self-validating check for matrix stability and reproducibility on real samples.

References

  • Title: Bioanalytical method validation: An updated review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

As a Senior Application Scientist, I recognize that handling complex, highly lipophilic pharmaceutical intermediates requires moving beyond generic safety data sheets. 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-anilin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, highly lipophilic pharmaceutical intermediates requires moving beyond generic safety data sheets. 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (Molecular Formula: C₂₁H₂₉NO₂, MW: 327.46 g/mol ) presents unique operational challenges. Its molecular architecture—combining a toxic aniline core with bulky, hydrophobic isopropoxy and isopropylphenoxy groups—results in high lipid solubility, severe aquatic toxicity, and the potential for rapid dermal absorption.

This guide provides an authoritative, step-by-step operational and disposal plan designed for researchers and drug development professionals. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, environmental stewardship, and absolute personnel safety.

I. Risk Assessment & E-E-A-T Causality

To design a self-validating disposal system, we must first analyze the mechanistic hazards of the molecule:

  • Dermal Penetration & Toxicity: The aniline core is a known inducer of methemoglobinemia (oxidation of Fe²⁺ to Fe³⁺ in hemoglobin, preventing oxygen transport). The addition of lipophilic ether and alkyl groups drastically increases the compound's partition coefficient (LogP), allowing it to rapidly penetrate standard nitrile laboratory gloves and cellular membranes [1].

  • Environmental Persistence: Aniline derivatives are highly toxic to aquatic life. Due to its hydrophobicity, this compound will bioaccumulate and cannot be processed by standard municipal biological wastewater treatment[4].

  • Chemical Incompatibility: Hypochlorite (standard laboratory bleach) must never be used to decontaminate aniline spills. Reacting anilines with hypochlorite generates highly toxic chloroamines and potentially explosive diazonium intermediates. Advanced Oxidation Processes (AOPs), such as Fenton's reagent, are required for chemical neutralization [2].

Table 1: Quantitative Hazard & Control Profile
ParameterSpecification / DataOperational Implication
Molecular Weight 327.46 g/mol High-boiling, viscous liquid or low-melting solid; low vapor pressure but high contact risk.
EPA Waste Classification U-List Equivalent (Toxic Organic)Must be segregated; illegal to dispose of via municipal drains [4].
Primary PPE Requirement Viton or Butyl Rubber GlovesStandard Nitrile (<0.1mm) offers <10 minutes of breakthrough resistance against lipophilic anilines [1].
Spill Absorbent Diatomaceous Earth / VermiculiteOrganic absorbents (sawdust) may create combustible mixtures.

II. Immediate Spill Management & Operational Logistics

In the event of a spill, the primary objective is containment to prevent aerosolization and surface permeation.

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Ensure the chemical fume hood or room exhaust is operating at maximum capacity.

  • Don Advanced PPE: Upgrade from standard nitrile to Viton or Butyl rubber gloves. Ensure splash goggles and a chemically resistant Tyvek apron are worn [1].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Inert silicates trap the lipophilic oil without reacting with the amine functional group.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a 5% mild acidic solution (e.g., dilute acetic acid) to protonate residual aniline, rendering it water-soluble, followed by a final wipe with isopropanol. Place all wipes into the solid hazardous waste bin.

III. Step-by-Step Disposal Methodologies

All waste streams containing 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline must be treated as hazardous waste under Resource Conservation and Recovery Act (RCRA) guidelines [4].

Protocol A: Solid and Organic Liquid Waste (Primary Route)

High-temperature incineration is the EPA-mandated Best Demonstrated Available Technology (BDAT) for complex dye and pharmaceutical intermediates containing aniline cores [4].

  • Segregation: Separate halogenated organic waste (e.g., if the compound was dissolved in dichloromethane) from non-halogenated waste (e.g., methanol, DMSO). Causality: Halogenated and non-halogenated wastes require different incineration temperatures to prevent the formation of dioxins.

  • Packaging: Funnel liquid waste into dedicated, leak-proof HDPE jerricans. Do not use metal containers, as trace degradation products of anilines can be mildly corrosive to certain alloys.

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Waste: Toxic Organic Liquid. Contains 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline and [Solvent Name]. Aquatic Toxicity."

  • Storage: Store in a secondary containment tray within a ventilated, designated Satellite Accumulation Area (SAA) away from strong oxidizers [1].

Protocol B: Aqueous Waste Neutralization via Fenton's Oxidation (Secondary Route)

If the compound is present in dilute aqueous biological assays, it must be chemically destroyed prior to final EHS handover. We utilize Fenton's Oxidation, which generates hydroxyl radicals (•OH) to rapidly cleave the aromatic ring [2].

Validation: This protocol is self-validating; the disappearance of the characteristic aniline UV absorbance peak (~230-280 nm) confirms destruction [3].

  • Acidification: Transfer the aqueous waste to a borosilicate glass beaker. Adjust the pH to 2.5 – 3.0 using 1M H₂SO₄. Causality: Fenton's reaction requires an acidic environment to maintain iron solubility and optimize the catalytic cycle of •OH generation.

  • Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to achieve a concentration of approximately 1 mM. Stir until completely dissolved.

  • Oxidation: Slowly, dropwise, add 30% Hydrogen Peroxide (H₂O₂). Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the scavenging of •OH radicals by excess H₂O₂.

  • Incubation: Allow the solution to stir continuously for 2 to 4 hours in a fume hood.

  • Neutralization: Carefully add 1M NaOH to raise the pH to 7.0. This will halt the reaction and precipitate the iron as a harmless ferric hydroxide sludge.

  • Filtration & Disposal: Filter the sludge. The filtrate and the solid sludge must still be labeled as non-hazardous chemical waste and handed over to EHS, but the acute toxicity of the aniline core has been eliminated.

Table 2: Fenton Oxidation Operational Parameters [2]
ParameterOptimal RangeMechanistic Purpose
pH 2.5 - 3.0Maximizes Fe²⁺ solubility; prevents rapid H₂O₂ decomposition into O₂.
H₂O₂ : Fe²⁺ Ratio ~ 100:1 (Molar)Ensures sufficient radical generation without auto-scavenging.
Reaction Time 120 - 240 minutesAllows for complete ring-opening of the bulky phenoxy/aniline structure.
Temperature 20°C - 35°CAmbient temperature is sufficient; higher heat risks rapid peroxide off-gassing.

IV. Waste Stream Decision Workflow

To ensure strict adherence to these operational procedures, follow the logical decision tree below for classifying and routing 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline waste.

G Start Waste Generation: 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Contaminated Consumables) Decision1->Solid Solid Liquid Liquid Waste Decision1->Liquid Liquid PackSolid Seal in HDPE Containers Label: Toxic Organic Waste Solid->PackSolid Decision2 Liquid Type? Liquid->Decision2 Organic Organic Solvents (DMSO, MeOH, DCM) Decision2->Organic Organic Aqueous Aqueous Waste (<5% Organics) Decision2->Aqueous Aqueous PackLiquid Segregate Halogenated vs. Non-Halogenated HDPE Jugs Organic->PackLiquid Fenton Fenton's Oxidation (H2O2 + Fe2+ at pH 3) Aqueous->Fenton Neutralize pH Neutralization & Filtration Fenton->Neutralize Incineration High-Temperature Incineration (EPA RCRA Permitted Facility) Neutralize->Incineration Residual Sludge/Filtrate PackSolid->Incineration PackLiquid->Incineration

Disposal decision matrix for lipophilic aniline derivatives, ensuring RCRA compliance and safe neutralization.

V. References

  • Fenton and Photofenton Oxidation of Aniline Derivatives in Water. National Institute of Technology Karnataka (NITK) IDR. Available at: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Final Best Demonstrated Available Technology (BDAT) Background Document for Dyes and Pigments Production Wastes. Regulations.gov (EPA). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
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2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
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